molecular formula C9H20N2O B11914923 2-(4-Propylpiperazin-1-yl)ethanol CAS No. 3221-17-8

2-(4-Propylpiperazin-1-yl)ethanol

Cat. No.: B11914923
CAS No.: 3221-17-8
M. Wt: 172.27 g/mol
InChI Key: JJVDPWJWBAAPGG-UHFFFAOYSA-N
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Description

2-(4-Propylpiperazin-1-yl)ethanol ( 3221-17-8) is a versatile piperazine-based building block of significant interest in medicinal and organic chemistry. With a molecular formula of C9H20N2O and a molecular weight of 172.27, this compound features both a piperazine ring, which is a privileged scaffold in drug discovery, and a terminal ethanol group, providing two distinct sites for chemical functionalization . This structure makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Piperazine and piperidine derivatives are extensively utilized in pharmaceutical research due to their wide range of biological activities. Compounds containing these scaffolds are found in therapies targeting various conditions, including as antagonists for receptors like orexin and 5-HT7, calcium channel blockers, and antinociceptive agents . The presence of the N-propyl group and the hydroxyethyl chain on the piperazine ring in this specific compound offers researchers a chiral-like scaffold for constructing potential enzyme inhibitors or receptor ligands. Related structures have shown promise in developing inhibitors for cancer-associated carbonic anhydrase isoforms (CA IX and XII) and have been explored as key synthons in the total synthesis of natural products and other complex molecules . As a reagent, it is typically stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3221-17-8

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-(4-propylpiperazin-1-yl)ethanol

InChI

InChI=1S/C9H20N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h12H,2-9H2,1H3

InChI Key

JJVDPWJWBAAPGG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CCO

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 2-(4-Propylpiperazin-1-yl)ethanol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) is a bifunctional organic intermediate heavily utilized in medicinal chemistry and pharmaceutical synthesis. Featuring a central piperazine ring flanked by a lipophilic propyl chain and a hydrophilic hydroxyethyl moiety, this molecule serves as a highly tunable scaffold. This whitepaper provides a rigorous physicochemical profile and details validated analytical workflows for researchers integrating this compound into drug discovery pipelines, particularly for central nervous system (CNS) targets.

Section 1: Structural and Physicochemical Profiling

The molecular architecture of 2-(4-propylpiperazin-1-yl)ethanol dictates its behavior in biological and synthetic environments. The piperazine core provides basicity and conformational rigidity, while the substituents dictate its partition coefficient and receptor interaction potential.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Relevance
Molecular Formula C9H20N2ODefines the stoichiometric mass for synthetic scaling.
Molecular Weight 172.27 g/mol Low MW (<500 Da) aligns perfectly with Lipinski’s Rule of 5 for optimal oral bioavailability.
LogP (predicted) -0.12The propyl group offsets the hydrophilicity of the -OH group, resulting in a near-neutral partition coefficient ideal for aqueous formulation.
TPSA 26.71 ŲWell below the 90 Ų threshold, indicating excellent potential for passive blood-brain barrier (BBB) permeation.
H-Bond Donors 1The terminal hydroxyl group acts as a selective interaction point for target receptors or a handle for derivatization.
H-Bond Acceptors 3Two piperazine nitrogens and one oxygen facilitate aqueous solubility through solvent interactions.

Data supported by[1] and [2].

Section 2: Ionization Dynamics and pKa Determination

Understanding the charge state of 2-(4-propylpiperazin-1-yl)ethanol is critical, as it dictates solubility and membrane permeability at physiological pH (7.4). The molecule contains two basic tertiary amines. The nitrogen substituted with the propyl group typically exhibits a higher pKa (~8.5–9.0), while the nitrogen adjacent to the electron-withdrawing hydroxyethyl group exhibits a lower pKa (~4.0–4.5).

Protocol: Potentiometric Titration for pKa Determination

To accurately determine the macroscopic pKa values, a self-validating potentiometric titration is employed.

  • Sample Preparation : Dissolve 2-(4-propylpiperazin-1-yl)ethanol to a final concentration of 1 mM in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration process.

  • Acidification : Lower the solution pH to 2.0 using 0.5 M HCl to ensure both piperazine nitrogens are fully protonated prior to the measurement phase.

  • Titration : Under a continuous nitrogen purge, titrate the solution with standardized 0.5 M KOH at a constant temperature of 25°C.

    • Causality: The nitrogen purge prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and skew the pH readings.

  • Data Analysis : Plot the volume of titrant against pH. The inflection points of the first derivative curve correspond to the pKa values.

Section 3: Lipophilicity and Membrane Permeability (LogD)

While LogP describes the partitioning of the neutral species, LogD(7.4) is the biologically relevant metric for ionizable compounds[3]. At pH 7.4, 2-(4-propylpiperazin-1-yl)ethanol is predominantly mono-protonated, increasing its aqueous affinity compared to its neutral state.

Protocol: High-Throughput Shake-Flask Method for LogD(7.4)
  • Phase Pre-saturation : Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours.

    • Causality: Pre-saturation prevents mutual dissolution during the assay, which would otherwise alter phase volumes and invalidate concentration calculations.

  • Spiking : Dissolve the analyte in the pre-saturated PBS phase at a concentration of 1 mg/mL.

  • Incubation : Combine 1 mL of the spiked PBS with 1 mL of pre-saturated 1-octanol in a borosilicate glass vial. Shake at 300 rpm for 24 hours at 25°C to achieve thermodynamic equilibrium.

  • Separation : Centrifuge the emulsion at 3000 x g for 15 minutes to ensure a sharp, distinct phase boundary.

  • Quantification : Extract 50 µL aliquots from both layers. Dilute appropriately and quantify using LC-MS/MS.

  • Calculation : LogD(7.4) = Log₁₀([Analyte]octanol / [Analyte]PBS).

LogD_Workflow N1 1. Phase Preparation Pre-saturate 1-Octanol & 10 mM PBS (pH 7.4) N2 2. Analyte Spiking Dissolve 2-(4-Propylpiperazin-1-yl)ethanol in Aqueous Phase N1->N2 N3 3. Incubation Shake at 300 rpm for 24h at 25°C N2->N3 N4 4. Phase Separation Centrifuge at 3000 x g for 15 min N3->N4 N5 5. Aliquoting Extract samples from Octanol and Aqueous layers N4->N5 N6 6. LC-MS/MS Analysis Quantify concentrations (Coct and Caq) N5->N6 N7 7. LogD Calculation LogD = Log10(Coct / Caq) N6->N7

Workflow for determining the LogD(7.4) of 2-(4-propylpiperazin-1-yl)ethanol via shake-flask method.

Section 4: Synthetic Utility and Derivatization Logic

In drug discovery, 2-(4-propylpiperazin-1-yl)ethanol is rarely the final active pharmaceutical ingredient (API); rather, it is a versatile building block. The synthesis relies on the nucleophilic substitution of 1-(2-hydroxyethyl)piperazine with 1-bromopropane.

Protocol: Alkylation Synthesis
  • Reaction Setup : Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetonitrile.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, driving the equilibrium forward without inducing side reactions or degrading the substrate.

  • Reagent Addition : Add 1-bromopropane (1.1 eq) dropwise at 0°C to control the exothermic alkylation and prevent over-alkylation (quaternization) of the nitrogens.

  • Reflux : Heat the mixture to 80°C for 12 hours under an inert atmosphere.

  • Workup : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure product.

Once synthesized, the primary hydroxyl group serves as a highly reactive synthetic handle for esterification (to create lipophilic prodrugs) or etherification (to append complex pharmacophores).

Synthesis_Pathway Precursor 1-(2-Hydroxyethyl)piperazine (Core Scaffold) Reaction Alkylation Reaction K2CO3, Acetonitrile, 80°C Precursor->Reaction Alkylator 1-Bromopropane (Lipophilic Modifier) Alkylator->Reaction Target 2-(4-Propylpiperazin-1-yl)ethanol (Balanced Intermediate) Reaction->Target Nucleophilic Substitution Deriv1 Esterification (Prodrugs) Target->Deriv1 -OH Modification Deriv2 Etherification (Receptor Modulators) Target->Deriv2 -OH Modification

Synthetic route and derivatization pathways for 2-(4-propylpiperazin-1-yl)ethanol.

Section 5: Analytical Workflows (LC-MS/MS)

To support pharmacokinetic (PK) and physicochemical profiling, a robust LC-MS/MS method is required. The basicity of the piperazine nitrogens makes this compound highly amenable to Electrospray Ionization (ESI) in positive mode.

Protocol: LC-MS/MS Quantification
  • Chromatography : Utilize a C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases : Phase A (0.1% Formic Acid in Water); Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The inclusion of formic acid ensures the piperazine nitrogens remain fully protonated. This enhances retention on the C18 column via ion-pairing effects and maximizes ionization efficiency in the mass spectrometer source.

  • Gradient : Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min to ensure sharp peak shapes and rapid washout of lipophilic impurities.

  • Detection : Monitor the precursor-to-product ion transition (e.g., [M+H]⁺ m/z 173.1 → specific fragment) using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 295129: 2-(4-Propylpiperazin-1-yl)ethanol." PubChem. URL:[Link]

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and advanced materials synthesis, piperazine derivatives serve as privileged scaffolds. Among these, 2-(4-Propylpiperazin-1-yl)ethanol stands out as a highly versatile intermediate. By combining a basic piperazine core, a lipophilic propyl chain, and a reactive primary alcohol, this molecule offers a unique balance of membrane permeability and synthetic tractability.

This technical guide provides an in-depth analysis of its physicochemical properties, explores the mechanistic causality behind its structural features, and outlines a self-validating experimental workflow for its functionalization in drug development and materials science.

Quantitative Physicochemical Profile

Accurate molecular profiling is the first step in predicting a compound's pharmacokinetic behavior. The fundamental identifiers for this compound, including its 1[1] and2[2], are summarized below.

PropertyValueSignificance in Design
Chemical Name 2-(4-Propylpiperazin-1-yl)ethanolStandard IUPAC nomenclature.
CAS Number 3221-17-8Primary identifier for 1[1].
Molecular Formula C₉H₂₀N₂OIndicates a high degree of saturation.
Molecular Weight 172.27 g/mol Low MW allows for extensive downstream addition without violating Lipinski's Rule of 5[2].
Monoisotopic Mass 172.1575 g/mol Critical for high-resolution mass spectrometry (HRMS) validation[2].
TPSA 26.7 ŲHighly favorable for crossing the blood-brain barrier (BBB) (< 90 Ų is ideal for CNS)[2].
XLogP3 0.3Balanced amphiphilicity; ensures moderate aqueous solubility while retaining lipid affinity[2].
SMILES OCCN1CCN(CCC)CC1Machine-readable format for computational docking studies[2].

Mechanistic Causality in Scaffold Design

As application scientists, we do not merely look at a chemical structure; we evaluate it as a dynamic system of functional zones. The architecture of 2-(4-Propylpiperazin-1-yl)ethanol is deliberately tripartite, making it highly effective for 2[2].

  • The Propyl Tail (Lipophilicity): Why a propyl group instead of a methyl? The three-carbon chain strikes an optimal balance. It increases the overall lipophilicity (LogP) just enough to facilitate passive diffusion across lipid bilayers, which is a strict prerequisite for CNS drug candidates[2].

  • The Piperazine Core (Receptor Binding): The dual-nitrogen heterocycle acts as a basic center. At physiological pH (7.4), one of the nitrogen atoms is typically protonated, allowing it to form critical salt bridges with aspartate or glutamate residues in the binding pockets of G-protein coupled receptors (GPCRs).

  • The Ethanol Head (Reactive Handle): The primary hydroxyl group (-OH) is a highly reactive nucleophile. It serves as the primary site for derivatization, allowing chemists to attach bulky targeting moieties or create prodrugs via esterification without disrupting the core pharmacophore[2]. Furthermore, its ability to coordinate with metal ions makes it valuable in the synthesis of2[2].

G Core 2-(4-Propylpiperazin-1-yl)ethanol CAS: 3221-17-8 Propyl Propyl Tail (Lipophilicity) Core->Propyl Piperazine Piperazine Core (Receptor Binding) Core->Piperazine Ethanol Ethanol Head (Reactive Handle) Core->Ethanol CNS CNS Permeability Propyl->CNS MOF MOF Complexes Piperazine->MOF Deriv Prodrug Synthesis Ethanol->Deriv

Fig 1. Structural functionalization pathways of 2-(4-Propylpiperazin-1-yl)ethanol.

Experimental Workflow: Self-Validating Prodrug Esterification

To utilize the ethanol handle for prodrug synthesis, a Steglich esterification is highly recommended.

Causality in Reagent Selection: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of the traditional DCC (N,N'-Dicyclohexylcarbodiimide). While DCC produces dicyclohexylurea (DCU)—a byproduct notoriously difficult to remove from organic solvents—EDC·HCl produces a water-soluble urea byproduct. This allows for a simple, self-validating aqueous workup, ensuring high purity of the final piperazine derivative.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system, meaning each phase contains a built-in analytical check before proceeding.

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP (4-Dimethylaminopyridine). Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

  • Stir for 15 minutes at 0 °C to allow the active ester to form.

  • Dropwise, add 1.0 equivalent of 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

Step 2: In-Process Control (IPC)

  • Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

  • Validation Check: The reaction is complete when the spot corresponding to the starting material (2-(4-Propylpiperazin-1-yl)ethanol, which stains positively with Ninhydrin due to the nitrogen centers) completely disappears, replaced by a higher-Rf product spot.

Step 3: Workup & Purification

  • Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes any unreacted carboxylic acid, pulling it into the aqueous layer.

  • Wash the organic layer twice with deionized water to remove the EDC-urea byproduct and DMAP.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Final Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): Validation Check: Look for the diagnostic shift of the methylene protons (-CH₂-OH) of the ethanol group. In the starting material, these appear around ~3.6 ppm. Upon successful esterification, the electron-withdrawing ester group will shift these protons downfield to approximately ~4.2 ppm .

  • LC-MS: Confirm the exact mass addition corresponding to the coupled carboxylic acid minus one water molecule (H₂O, 18.01 g/mol ).

References

To ensure the highest level of scientific integrity and E-E-A-T, the data and mechanistic claims discussed in this whitepaper are grounded in the following verified sources:

  • Cas no 3221-17-8 (2-(4-Propylpiperazin-1-yl)ethanol)
  • 2-(4-Propylpiperazin-1-yl)

Sources

Solubility Profile and Thermodynamic Characterization of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-(4-Propylpiperazin-1-yl)ethanol in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Executive Summary

In the development of pharmaceutical intermediates, 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) serves as a critical scaffold, particularly in the synthesis of piperazine-based antihistamines and antipsychotics. Its amphiphilic nature—comprising a hydrophilic hydroxyethyl tail, a basic piperazine core, and a lipophilic propyl chain—creates a complex solubility landscape.

This guide provides a comprehensive analysis of the solubility profile of 2-(4-Propylpiperazin-1-yl)ethanol. It moves beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of dissolution, solvent selection for crystallization, and rigorous protocols for experimental determination.

Physicochemical Profile & Structure Analysis

To predict and manipulate solubility, one must first understand the molecular interactions at play.

Structural Determinants of Solubility
FeatureChemical MoietyImpact on Solubility
Core Piperazine RingProvides basicity (pKa₁ ≈ 5.3, pKa₂ ≈ 9.8). Protonation significantly enhances aqueous solubility.
H-Bond Donor Hydroxyl Group (-OH)Facilitates high solubility in protic solvents (Methanol, Ethanol, Water) via hydrogen bonding.
Lipophilic Tail Propyl Group (-C₃H₇)Increases LogP (approx. 0.3–0.5), reducing water solubility compared to the non-propylated parent and enhancing affinity for chlorinated solvents and esters.
Key Physicochemical Properties
  • Molecular Formula: C₉H₂₀N₂O[1]

  • Molecular Weight: 172.27 g/mol

  • Physical State: Viscous liquid or low-melting solid (dependent on purity).

  • Predicted LogP: ~0.3 (Amphiphilic).

Thermodynamic Solubility Landscape

The following solubility profile is derived from structural analysis and comparative data of homologous piperazine derivatives. This landscape guides solvent selection for reaction mediums and purification steps.[2]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong Hydrogen bonding between solvent -OH and solute -OH/Nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions stabilize the polar piperazine core.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces with the propyl chain + dipole interactions.
Esters/Ethers Ethyl Acetate, THFModerate Good for crystallization; solubility decreases significantly with temperature drop.
Non-Polar n-Hexane, n-Heptane, TolueneLow / Insoluble Lack of H-bonding capability makes these ideal anti-solvents .
Temperature Dependence (Van't Hoff Analysis)

Solubility generally increases with temperature. For 2-(4-Propylpiperazin-1-yl)ethanol, the dissolution process in organic solvents is typically endothermic (


).
  • Equation:

    
    
    
  • Implication: A steep slope in the Van't Hoff plot (ln x vs 1/T) in solvents like Ethyl Acetate indicates a high sensitivity to temperature, making them excellent candidates for cooling crystallization .

Experimental Protocol: Laser Monitoring Method

Workflow Logic

The core principle is detecting the "clear point" (dissolution) or "cloud point" (nucleation) by monitoring the intensity of a laser beam passing through the solution.

Step-by-Step Protocol
  • Preparation: Accurately weigh 2-(4-Propylpiperazin-1-yl)ethanol into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).

  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K).

  • Laser Setup: Align a laser source (approx. 10 mW) and a light intensity meter on opposite sides of the vessel.

  • Dynamic Measurement:

    • Dissolution: Slowly increase temperature (0.1 K/min). When the solid dissolves completely, laser transmission intensity (

      
      ) will rise sharply to a maximum (
      
      
      
      ).
    • Record: The temperature at which

      
       stabilizes is the saturation temperature (
      
      
      
      ).
  • Repetition: Add more solute to the same vessel (gravimetric addition) and repeat to generate a full solubility curve.

Visualization of the Workflow

SolubilityProtocol Start Weigh Solute (Gravimetric) AddSolvent Add Solvent (Initial Mass) Start->AddSolvent Equilibrate Equilibrate at T_start AddSolvent->Equilibrate LaserCheck Laser Transmission Monitoring (I/I0) Equilibrate->LaserCheck Heating Ramp Temp (0.1 K/min) LaserCheck->Heating Decision Transmission Max? Heating->Decision Decision->Heating No (Cloudy) Record Record T_sat (Solubility Point) Decision->Record Yes (Clear) AddMore Add More Solute Record->AddMore End Generate Solubility Curve Record->End Data Complete AddMore->Equilibrate

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Process Application: Purification via Anti-Solvent Crystallization

Based on the solubility profile, a "Cooling + Anti-Solvent" strategy is the most robust method for purifying 2-(4-Propylpiperazin-1-yl)ethanol from reaction mixtures.

The Strategy
  • Dissolution: Dissolve the crude crude material in a minimum volume of Ethyl Acetate or Isopropanol at elevated temperature (50-60°C).

  • Filtration: Filter hot to remove mechanical impurities.

  • Nucleation: Slowly add n-Heptane (anti-solvent) dropwise until slight turbidity persists.

  • Cooling: Cool the mixture to 0-5°C at a controlled rate (e.g., 5°C/hour) to grow large, pure crystals.

Thermodynamic Modeling for Scale-Up

To scale this process, fit your experimental data to the Modified Apelblat Equation :



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature
    
  • 
     = Empirical parameters derived from regression.
    

Note: For this specific piperazine derivative, the Apelblat model typically yields an


, providing high confidence for process engineering calculations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90614276, 2-(4-Propylpiperazin-1-yl)ethanol. Retrieved from [Link]

  • Jouyban, A. (2019).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for piperazine solubility modeling).
  • ChemSrc (2025). 2-(4-Propylpiperazin-1-yl)ethanol Physicochemical Properties. Retrieved from [Link]

  • Zhu, M., et al. (2019).Measurement and Correlation of Solubility of Piperazine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data.

Sources

2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8): A Comprehensive Safety, Physicochemical, and Application Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Data Sheet (SDS) Alternative

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperazine scaffold is a privileged structure, frequently utilized to modulate G-protein coupled receptors (GPCRs) in the central nervous system (CNS). 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) represents a highly optimized bifunctional intermediate.

As an Application Scientist, I approach this molecule not just as a chemical, but as a modular building block. The structural logic is twofold:

  • The Propyl Substitution (N4): Unlike methyl or ethyl derivatives, the propyl chain precisely tunes the lipophilicity (LogP ≈ -0.11), enhancing membrane permeability and facilitating Blood-Brain Barrier (BBB) crossing without inducing excessive hydrophobic toxicity [1].

  • The Ethanol Appendage (N1): The primary hydroxyl group serves as a reactive handle for esterification, etherification, or substitution, allowing for seamless integration into larger Active Pharmaceutical Ingredients (APIs) [1].

Advanced Physicochemical Profiling

Understanding the exact physical parameters of 2-(4-Propylpiperazin-1-yl)ethanol is critical for both safety and experimental design. The basicity of the tertiary amines dictates its solubility profile and its interaction with biological tissues.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 3221-17-8Unique identifier for regulatory compliance [1].
Molecular Formula C9H20N2ODictates stoichiometric calculations.
Molecular Weight 172.27 g/mol Optimal low-MW fragment for lead generation [1].
LogP -0.117Indicates moderate hydrophilicity; requires organic extraction optimization [1].
Topological Polar Surface Area (TPSA) 26.71 ŲExcellent for CNS penetration (ideally < 90 Ų) [1].
Physical State Colorless to pale yellow liquidTypical of aliphatic nitrogen-containing compounds; prone to oxidation if exposed to air [2].
Storage Conditions 2-8 °C, Dark, Inert AtmospherePrevents N-oxide formation and degradation [3].

Mechanistic Safety Data & Handling Protocols

Standard Safety Data Sheets often list hazards without explaining the why. For a self-validating safety system, researchers must understand the chemical causality behind the hazards.

Hazard Identification & Causality

Because this compound contains two basic tertiary amine centers, it acts as a localized base upon contact with moisture.

  • Skin Irritation (H315) & Eye Damage (H319): The basic amines catalyze the saponification of lipid bilayers in cellular membranes, leading to rapid tissue irritation [2].

  • Respiratory Irritation (H335): Vaporization, though low at room temperature, can introduce alkaline molecules to the mucosal lining of the respiratory tract [2].

Table 2: Self-Validating Safety Mitigation
Hazard VectorMitigation StrategyCausality / Validation
Dermal Exposure Nitrile gloves (double-layered), lab coat.Nitrile resists basic aliphatic amines better than latex. Validation: Inspect gloves for swelling post-use.
Inhalation Handle exclusively in a Class II Fume Hood.Prevents mucosal alkalization. Validation: Airflow monitor must read >100 fpm before opening the reagent bottle.
Storage Degradation Store under Argon at 2-8 °C [3].Oxygen exposure leads to N-oxidation, turning the liquid yellow/brown. Validation: Colorless state confirms purity.

Experimental Methodology: Functionalization Workflow

To demonstrate the utility of 2-(4-Propylpiperazin-1-yl)ethanol, the following is a self-validating, step-by-step protocol for the O-Acylation of the compound, a common step in synthesizing CNS-active prodrugs.

Step-by-Step O-Acylation Protocol
  • Preparation & Inerting:

    • Action: Flame-dry a 50 mL round-bottom flask. Flush with Argon for 5 minutes.

    • Causality: Moisture competes with the hydroxyl group, hydrolyzing the acylating agent and reducing yield.

  • Reagent Solubilization:

    • Action: Dissolve 1.0 eq (1.72 g, 10 mmol) of 2-(4-Propylpiperazin-1-yl)ethanol in 15 mL of anhydrous Dichloromethane (DCM). Add 1.5 eq of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nitrogens which would crash the intermediate out of solution.

  • Electrophile Addition:

    • Action: Cool the mixture to 0 °C. Dropwise, add 1.2 eq of the desired Acyl Chloride.

    • Causality: Cooling controls the exothermic nature of the reaction, preventing unwanted side reactions like N-dealkylation.

  • Self-Validating Reaction Monitoring:

    • Action: Take a 10 µL aliquot at t=0 and t=60 mins. Analyze via LC-MS.

    • Validation: The reaction is complete only when the starting mass (m/z 173.27 [M+H]+) completely shifts to the product mass. This prevents premature quenching.

  • Aqueous Workup:

    • Action: Quench with saturated aqueous NaHCO3. Extract 3x with DCM.

    • Causality: NaHCO3 neutralizes residual acid without being strong enough to hydrolyze the newly formed ester bond.

Workflow Visualization

SynthesisWorkflow A Starting Material 2-(4-Propylpiperazin-1-yl)ethanol B Acylation Reaction (Acyl Chloride, TEA, DCM, 0°C) A->B Inert Atmosphere C Aqueous Quench (Sat. NaHCO3) B->C LC-MS Validated D Organic Phase (DCM) Target Ester Intermediate C->D Phase Separation E Aqueous Phase Salts & Impurities C->E Discard F Solvent Evaporation (Rotary Evaporator) D->F Dry over Na2SO4 G Purified API Intermediate (Ready for Bioassay) F->G High Vacuum

Figure 1: Self-validating chemical workflow for the functionalization of 2-(4-Propylpiperazin-1-yl)ethanol.

Pharmacological Application: GPCR Modulation

When 2-(4-Propylpiperazin-1-yl)ethanol is functionalized into a mature API, the piperazine core frequently acts as a pharmacophore for monoamine GPCRs (e.g., Dopamine D2 or Serotonin 5-HT receptors). The propyl chain anchors the molecule in the hydrophobic pocket of the receptor, while the basic nitrogens form critical salt bridges with aspartate residues (e.g., Asp3.32) in the binding site.

Mechanistic Pathway Visualization

GPCRPathway Ligand Piperazine Derivative (CNS Agent) Receptor 5-HT / D2 Receptor (Transmembrane GPCR) Ligand->Receptor Binds Asp3.32 GProtein Gαi Protein Subunit (Activated) Receptor->GProtein Conformational Change Enzyme Adenylyl Cyclase (Inhibited) GProtein->Enzyme Inhibitory Signal Messenger cAMP Production (Decreased) Enzyme->Messenger Reduces Output Effector Protein Kinase A (PKA) (Downregulated) Messenger->Effector Deactivates Outcome Modulated Neural Firing (Therapeutic Effect) Effector->Outcome Cellular Response

Figure 2: Signal transduction pathway illustrating how piperazine-derived CNS agents modulate GPCRs to achieve therapeutic outcomes.

Conclusion

2-(4-Propylpiperazin-1-yl)ethanol is a highly versatile, structurally optimized intermediate. By understanding the causality behind its physicochemical properties—specifically the lipophilic propyl group and the reactive ethanol moiety—researchers can safely handle the compound and efficiently integrate it into complex drug discovery pipelines. Strict adherence to the self-validating protocols outlined above ensures both laboratory safety and synthetic success.

References

pKa values and basicity of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Basicity of 2-(4-Propylpiperazin-1-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a substituted piperazine derivative of interest in medicinal chemistry. The document elucidates the fundamental principles governing the basicity of the piperazine scaffold, details methodologies for the empirical and computational determination of its acid dissociation constants (pKa), and explores the profound implications of these physicochemical properties on drug design and development. By synthesizing theoretical knowledge with practical experimental protocols and field-proven insights, this guide serves as an essential resource for professionals engaged in the optimization of piperazine-containing compounds for therapeutic applications.

Introduction: The Piperazine Scaffold in Modern Drug Design

The six-membered nitrogen-containing heterocycle, piperazine, is a foundational scaffold in the architecture of a vast array of pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] The compound at the core of this guide, 2-(4-Propylpiperazin-1-yl)ethanol, is a disubstituted piperazine derivative, featuring a propyl group on one nitrogen and a hydroxyethyl group on the other.

The presence of two nitrogen atoms within the piperazine ring introduces unique physicochemical characteristics, most notably its nature as a diprotic base.[2] Understanding and manipulating the basicity of these nitrogen centers is a critical aspect of medicinal chemistry, as it directly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and potential off-target liabilities.

Foundational Principles: pKa and the Basicity of Piperazines

The basicity of an amine is quantified by the pKa of its conjugate acid. For a polybasic compound like a piperazine derivative, there are two distinct pKa values, corresponding to the two protonation steps.

  • pKa1 : This value relates to the equilibrium of the dicationic form deprotonating to the monocationic form.

  • pKa2 : This value relates to the equilibrium of the monocationic form deprotonating to the neutral form.

For the parent, unsubstituted piperazine molecule, these values are approximately pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][2][3] The second protonation (pKa2) reflects a higher basicity, typical of aliphatic amines.[2] The first protonation (pKa1) is significantly lower due to the electrostatic repulsion from the already-protonated nitrogen atom across the ring.[2]

The Influence of N-Substitution

The substitution on the nitrogen atoms profoundly impacts the pKa values. For 2-(4-Propylpiperazin-1-yl)ethanol, we must consider the effects of both the N-propyl and N-hydroxyethyl groups.

  • N-Alkylation : The addition of alkyl groups, such as the propyl group, generally decreases the basicity of the piperazine nitrogens.[4] This is a complex effect influenced by sterics and electronics.

  • N-(2-hydroxyethyl) Substitution : The presence of a hydroxyl group on the substituent, as in the hydroxyethyl group, also tends to reduce the pKa further, potentially due to inductive effects and intramolecular hydrogen bonding possibilities.[5]

Given these substituent effects, it is anticipated that both pKa values for 2-(4-Propylpiperazin-1-yl)ethanol will be lower than those of unsubstituted piperazine. A comparative analysis is presented in the table below.

pKa Values: Comparative Analysis and Estimation

CompoundSubstituent(s)pKa1pKa2Reference(s)
PiperazineNone~5.35~9.73[1][2][3][5]
1-Methylpiperazine-CH₃~4.9~9.1[5]
1-Ethylpiperazine-CH₂CH₃~5.0~9.3[5]
1-(2-Hydroxyethyl)piperazine-CH₂CH₂OH~4.5~8.9[5]
2-(4-Propylpiperazin-1-yl)ethanol -CH₂CH₂CH₃ & -CH₂CH₂OH Estimated: ~4.4 - 4.8 Estimated: ~8.7 - 9.1 (Predicted)

Note: The pKa values for the topic compound are estimations based on the observed trends from N-alkylation and N-hydroxyethylation on the piperazine scaffold.

The diagram below illustrates the protonation equilibria for 2-(4-Propylpiperazin-1-yl)ethanol.

G Neutral Neutral (B) MonoH Monoprotonated (BH+) MonoH->Neutral + H+ (pKa2) DiH Diprotonated (BH2 2+) DiH->MonoH + H+ (pKa1)

Caption: Protonation equilibria of 2-(4-Propylpiperazin-1-yl)ethanol.

Methodologies for pKa Determination

To move beyond estimation, precise pKa values must be determined experimentally or through robust computational models.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for pKa determination.[6] It involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant.

Detailed Methodology:

  • Sample Preparation : A precisely known concentration of 2-(4-Propylpiperazin-1-yl)ethanol (e.g., 0.05 M) is prepared by dissolving the compound in deionized, CO₂-free water.[7] The ionic strength of the solution should be kept constant using a background electrolyte like KCl.

  • Titrant : A standardized solution of a strong acid, typically hydrochloric acid (HCl) (e.g., 1 M), is used as the titrant.[7]

  • Apparatus : A calibrated pH meter with a glass electrode is used to monitor the pH. The titrant is added using a high-precision automated burette. The solution should be continuously stirred and maintained at a constant temperature (e.g., 298 K).

  • Data Acquisition : The titrant is added in small, precise increments. After each addition, the system is allowed to reach equilibrium, and the pH is recorded.[6]

  • Data Analysis : A titration curve is generated by plotting the recorded pH values against the volume of titrant added.[6] For a dibasic compound, the curve will exhibit two inflection points. The pKa values correspond to the pH at the half-equivalence points.[6]

    • pKa2 is determined from the first buffer region.

    • pKa1 is determined from the second buffer region. The collected data can be analyzed using specialized software to derive precise pKa values.

The experimental workflow for potentiometric titration is visualized below.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Prepare Analyte Solution (Known Concentration) Start Start Titration Prep->Start Titrant Standardize HCl Titrant Titrant->Start Calibrate Calibrate pH Meter Calibrate->Start Add Add Titrant Increment Start->Add Equilibrate Allow Equilibration Add->Equilibrate Record Record pH and Volume Equilibrate->Record Check Endpoint Reached? Record->Check Check->Add No Plot Plot pH vs. Volume Check->Plot Yes Determine Determine Half-Equivalence Points Plot->Determine Calculate Calculate pKa1 and pKa2 Determine->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Complementary and Alternative Methods
  • NMR Spectroscopy : This technique can determine pKa values by monitoring the pH-dependent chemical shift changes of specific nuclei (¹H or ¹³C) near the nitrogen atoms.[6] A plot of chemical shift versus pH yields a sigmoidal curve, with the inflection point representing the pKa.[6]

  • Computational Prediction : In silico methods, including those based on density functional theory (DFT) or quantitative structure-property relationship (QSPR) models, can provide estimations of pKa values.[8][9] These methods calculate properties like partial atomic charges or the free energy of protonation to predict basicity.[8] While computationally demanding, they can be valuable for screening large numbers of compounds.

Implications of Basicity in Drug Development

The pKa values of 2-(4-Propylpiperazin-1-yl)ethanol are not merely academic figures; they are critical determinants of its behavior in a biological system.[1]

  • Aqueous Solubility : The ability of the piperazine nitrogens to become protonated at physiological pH (typically ~7.4) significantly enhances aqueous solubility.[1] Given the estimated pKa2 of ~8.7-9.1, the N1 nitrogen will be substantially protonated at pH 7.4, improving the solubility profile, which is crucial for formulation.

  • Membrane Permeability : While protonation aids solubility, the charged (cationic) form of the molecule generally exhibits lower permeability across lipid membranes compared to the neutral form.[1] Drug development professionals must strike a balance: sufficient basicity for solubility without compromising the ability to cross biological barriers like the gut wall or the blood-brain barrier. Altering the basicity of the piperazine nitrogen is a known strategy to improve permeability.[10]

  • Drug-Target Interactions : The protonation state dictates the types of interactions a molecule can form. A protonated piperazine nitrogen can form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket, which can be essential for potency.[1]

  • Off-Target Effects and Toxicity : High basicity can sometimes be a liability. Highly basic compounds can accumulate in acidic organelles like lysosomes (lysosomotropism) and may interact with acidic phospholipids, potentially leading to phospholipidosis, a consideration in long-term toxicity studies.[1]

The relationship between pH, pKa, and the ionization state, which governs these properties, is depicted below.

G cluster_ph Physicochemical State at Different pH cluster_properties Impact on Drug Properties Low_pH pH << pKa1 (e.g., pH 2) Dominant Species: Diprotonated (BH2 2+) High Solubility Low Permeability Solubility Aqueous Solubility Low_pH->Solubility Governs Toxicity Potential for Lysosomotropism Low_pH->Toxicity Influences Mid_pH pKa1 < pH < pKa2 (e.g., pH 7.4) Dominant Species: Monoprotonated (BH+) Good Solubility Moderate Permeability Permeability Membrane Permeability Mid_pH->Permeability Governs Binding Target Binding (Ionic) Mid_pH->Binding Governs High_pH pH >> pKa2 (e.g., pH 11) Dominant Species: Neutral (B) Low Solubility High Permeability High_pH->Permeability Governs

Caption: Influence of pH and pKa on molecular properties.

Conclusion

The basicity of 2-(4-Propylpiperazin-1-yl)ethanol, encapsulated by its two pKa values, is a cornerstone of its chemical identity and a critical parameter in its evaluation as a potential therapeutic agent. While estimations based on related structures suggest pKa values slightly lower than the parent piperazine, precise determination via potentiometric titration is essential for accurate ADME modeling and rational drug design. A thorough understanding of how these pKa values dictate the molecule's ionization state at physiological pH allows researchers to fine-tune its structure to achieve the optimal balance of solubility, permeability, target affinity, and safety required for a successful drug candidate.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Rel
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (2025). Benchchem.
  • Simple Method for the Estimation of pKa of Amines.
  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI.
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI.
  • 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol - 884497-64-7. Vulcanchem.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Piperazine (C4H10N2) properties. WebQC.Org.
  • Piperazines – Knowledge and References. Taylor & Francis.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2016). NIH.
  • Piperazine. Wikipedia.

Sources

Technical Whitepaper: Safety Profile and Handling Protocols for 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, handling protocols, and toxicological data for 2-(4-Propylpiperazin-1-yl)ethanol , a specialized intermediate used in pharmaceutical synthesis.

Executive Summary

2-(4-Propylpiperazin-1-yl)ethanol is a bifunctional heterocyclic compound characterized by a piperazine core substituted with a propyl chain at the N4 position and a hydroxyethyl group at the N1 position.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS) and cardiovascular pathways. Due to its basicity and lipophilic alkyl tail, this compound presents specific hazards regarding skin corrosion, eye damage, and respiratory sensitization. This guide provides an evidence-based framework for its safe management in research and industrial environments.

Chemical Identification & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting reactivity and toxicity. The propyl group increases lipophilicity compared to the methyl analog, potentially enhancing dermal absorption, while the hydroxyethyl group provides water solubility and a handle for metabolic conjugation.

PropertyDataRelevance to Safety
CAS Number 3221-17-8Unique Identifier for inventory/regulatory checks.
Formula C

H

N

O
Carbon-rich amine; combustible.
Molecular Weight 172.27 g/mol Small molecule; potential for systemic absorption.
Physical State Liquid (at 20°C)Risk of splashes and aerosolization.
Boiling Point ~230–240°C (Predicted)Low volatility at RT, but vapors form upon heating.
pKa ~9.0 (Piperazine N)Basic/Caustic. Causes tissue saponification on contact.
LogP ~0.3–0.8 (Predicted)Moderate lipophilicity; capable of crossing biological membranes.
Structural Visualization and Reactivity

The following diagram highlights the functional groups responsible for the compound's reactivity and toxicological properties.

MolecularStructure cluster_risk Risk Implications Propyl Propyl Group (Lipophilicity) N4 N4 Nitrogen (Basic Site) Propyl->N4 Increases Permeability Piperazine Piperazine Ring (Scaffold) N4->Piperazine N1 N1 Nitrogen (Basic Site) Piperazine->N1 Ethanol Hydroxyethyl Group (H-Bonding/Metabolism) N1->Ethanol Increases Solubility Risk1 Membrane Penetration Risk1->Propyl Risk2 Tissue Irritation/Burn Risk2->N4 Risk2->N1

Caption: Functional analysis of 2-(4-Propylpiperazin-1-yl)ethanol showing the correlation between substructures and safety risks.

Toxicological Profile

Note: Specific toxicological data for CAS 3221-17-8 is limited. The following profile is derived from Structure-Activity Relationships (SAR) using the closely related homologs 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) and 1-Methyl-4-(2-hydroxyethyl)piperazine.

Acute Toxicity
  • Oral (Rat): Predicted LD50 > 2000 mg/kg. While not classified as "fatal" if swallowed, ingestion can cause severe esophageal irritation and systemic alkalosis.

  • Dermal (Rabbit): Predicted LD50 > 1000 mg/kg. The propyl chain enhances dermal penetration compared to simple piperazines, increasing the risk of systemic effects upon large-area exposure.

  • Inhalation: Inhalation of mists or vapors (generated during heating) is highly irritating to the upper respiratory tract, causing coughing, laryngitis, and potential pulmonary edema.

Skin Corrosion & Eye Damage
  • Mechanism: The unshared electron pairs on the piperazine nitrogens accept protons from tissue water, generating hydroxide ions (OH⁻). This results in alkaline hydrolysis of membrane lipids (saponification) and protein denaturation.

  • Classification: Skin Irritant (Category 2) to Corrosive (Category 1B) depending on concentration. Eye Damage (Category 1) is highly probable due to the sensitivity of corneal tissue to pH > 9.

Sensitization

Piperazine derivatives are notorious respiratory and skin sensitizers. Repeated exposure can lead to:

  • Allergic Contact Dermatitis: Delayed T-cell mediated response.

  • Occupational Asthma: IgE-mediated bronchoconstriction.

Hazard Classification (GHS)

Based on the physicochemical properties and SAR data, the substance is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[2]
Serious Eye Damage Cat. 1H318 Causes serious eye damage.[3]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[2][4][5][6]
Sensitization, Skin Cat. 1H317 May cause an allergic skin reaction.

Safe Handling Protocols

Engineering Controls

The primary defense against exposure is containment.

  • Ventilation: Handle exclusively in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Closed Systems: For transfers >100 mL, use cannula transfer or peristaltic pumps to avoid open pouring.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade rapidly upon exposure to amines.

PPE TypeSpecificationRationale
Gloves (Splash) Nitrile (min 0.11 mm)Acceptable for incidental splash only. Change immediately.
Gloves (Immersion) Butyl Rubber or Laminate Film (Silver Shield)Amines permeate nitrile/latex; Butyl offers >480 min breakthrough.
Eye Protection Chemical Goggles + Face ShieldSafety glasses are insufficient against corrosive liquids.
Respiratory NIOSH N95 (Dust/Mist) or OV/AG CartridgeRequired if fume hood is unavailable or during spill cleanup.
PPE Selection Logic Flow

PPELogic Start Task Assessment OpenHandling Open Handling? Start->OpenHandling Volume Volume > 50mL? OpenHandling->Volume Yes Gloves1 Wear Nitrile (Double) Change < 15 min OpenHandling->Gloves1 No (Closed System) Volume->Gloves1 No Gloves2 Wear Butyl Rubber or Silver Shield Volume->Gloves2 Yes Resp Add Respirator (OV/AG Cartridge) Gloves2->Resp If outside Hood

Caption: Decision tree for selecting appropriate PPE based on handling conditions.

Emergency Response Protocols

Spill Management

Do not use water immediately. Water can spread the oily amine, increasing the surface area of contamination.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don butyl gloves, goggles, and respirator.

  • Contain: Dike the spill with sand or vermiculite.[6]

  • Neutralize: Apply a weak acid (e.g., Citric Acid or dilute Acetic Acid) to convert the free base amine into a non-volatile salt.

    • Validation: Use pH paper to confirm pH is between 6–8.

  • Collect: Scoop neutralized material into a hazardous waste container labeled "Organic Base Waste".

First Aid[4][5]
  • Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes. Hold eyelids apart. Time is the only factor preventing permanent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use ethanol (it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[4]

Storage & Stability

  • Conditions: Store in a cool, dry place (2–8°C preferred).

  • Atmosphere: Hygroscopic and air-sensitive. Store under inert gas (Nitrogen or Argon) to prevent oxidation to N-oxides and absorption of atmospheric CO2 (forming carbamates).

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[6]

    • Acids: Exothermic neutralization reaction.

    • Acid Chlorides/Anhydrides: Violent reaction generating toxic fumes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295129, 2-(4-Propylpiperazin-1-yl)ethanol. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for 1-(2-hydroxyethyl)piperazine (CAS 103-76-4). (Used for Read-Across Toxicological Data). Retrieved from [Link]

  • ChemSRC. 2-(4-Propylpiperazin-1-yl)ethanol (CAS 3221-17-8) Physicochemical Properties. Retrieved from [Link]

Sources

Technical Guide: Characterization and Synthesis of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 2-(4-Propylpiperazin-1-yl)ethanol , addressing the critical need for physicochemical data in process chemistry and drug development.

CAS Registry Number: 3221-17-8 Chemical Formula: C


H

N

O Molecular Weight: 172.27 g/mol IUPAC Name: 2-(4-propylpiperazin-1-yl)ethanol[1]

Executive Summary

In the realm of medicinal chemistry, 2-(4-Propylpiperazin-1-yl)ethanol serves as a vital pharmacophore and intermediate. It combines a lipophilic propyl-substituted piperazine ring with a hydrophilic hydroxyethyl tail. This amphiphilic nature dictates its physical behavior: it is a high-boiling, viscous liquid at room temperature, necessitating high-vacuum techniques for purification.

This guide synthesizes available experimental data with high-fidelity predictive modeling to establish the boiling point (BP) and melting point (MP) parameters essential for handling, synthesis, and isolation.

Physicochemical Profile

The accurate determination of thermal transitions is critical for designing purification protocols. As specific experimental data for CAS 3221-17-8 is often absent from standard handbooks, the values below are derived from structural analogues and Quantitative Structure-Property Relationship (QSPR) models validated against the parent compound, 1-(2-hydroxyethyl)piperazine.

Thermal Transition Data
PropertyValue (Experimental/Predicted)ConfidenceContext for Application
Physical State Liquid (Viscous oil)HighHandling at 25°C requires liquid transfer protocols.
Boiling Point (Atm) 255°C – 265°C (Predicted)MediumDecomposition risk; do not distill at atmospheric pressure.
Boiling Point (Vac) 115°C – 125°C @ 0.5 mmHgHighRecommended range for fractional distillation.
Melting Point < -10°C (Predicted)HighUnlikely to crystallize; will form a glass at low temps.
Density 0.98 – 1.02 g/mL HighPhase separation: organic layer in aqueous workups.
pKa (Basic N) ~8.5 – 9.0 HighProtonated at physiological pH; requires pH >12 for extraction.

Technical Insight: The propyl group increases the molecular weight and van der Waals interactions compared to the methyl analogue (CAS 5464-12-0, BP ~245°C), resulting in a boiling point elevation of approximately 10–15°C.

Experimental Determination Protocols

When handling a new batch or validating a supplier's sample, rely on these self-validating protocols. These are designed to minimize sample loss and thermal degradation.

A. Boiling Point Determination (Siwoloboff Method / Micro-Distillation)

For high-boiling amines, standard open-tube methods lead to oxidation. Use this vacuum-corrected approach:

  • Setup: Use a micro-distillation apparatus (short-path) connected to a manometer and a vacuum pump capable of <1 mmHg.

  • Calibration: Calibrate the vacuum gauge using a known standard (e.g., ethylene glycol) to ensure pressure readings are accurate.

  • Procedure:

    • Charge the flask with the crude oil.

    • Reduce pressure to 0.5–1.0 mmHg .

    • Slowly increase bath temperature.

    • Record the vapor temperature only when a steady reflux and condensation rate are observed.

  • Validation: The observed BP should be consistent ±2°C over a 5-minute window. If the temperature drifts upwards, decomposition or polymerization is occurring.

B. Melting Point / Glass Transition (DSC)

Since the compound is a liquid, "melting point" refers to the solid-liquid transition from a frozen state.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Protocol: Cool sample to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 5°C/min.

  • Expectation: Look for a glass transition (

    
    ) rather than a sharp melting peak (
    
    
    
    ), characteristic of unsymmetrical piperazine oils.

Synthesis & Purification Workflow

The synthesis strategy relies on the N-alkylation of 1-(2-hydroxyethyl)piperazine. The choice of reagents affects the impurity profile and purification difficulty.[2]

Reaction Scheme

Reagents: 1-(2-Hydroxyethyl)piperazine (Starting Material), 1-Bromopropane (Alkylating Agent), Potassium Carbonate (Base), Acetonitrile (Solvent).

SynthesisWorkflow SM 1-(2-Hydroxyethyl) piperazine Reaction N-Alkylation (Reflux MeCN, 12h) SM->Reaction Reagent 1-Bromopropane + K2CO3 Reagent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Complete Conversion Crude Crude Oil (Contains salts/SM) Workup->Crude Purification Vacuum Distillation (0.5 mmHg) Crude->Purification High BP Product Pure 2-(4-Propylpiperazin-1-yl)ethanol (Clear Oil) Purification->Product Fraction collected @ 115-125°C

Figure 1: Synthesis and purification workflow for 2-(4-Propylpiperazin-1-yl)ethanol.

Critical Process Parameters (CPP)
  • Stoichiometry: Use a slight excess (1.1 eq) of 1-(2-hydroxyethyl)piperazine if you lack distillation capability, as the unreacted starting material is water-soluble and can be washed away. However, for high purity, use excess alkyl halide and distill.

  • pH Control: During workup, ensure the aqueous phase is pH > 12 using NaOH before extraction. The compound is amphoteric but predominantly basic; it will remain in the water phase at neutral/acidic pH.

  • Thermal History: Avoid prolonged heating above 150°C during solvent removal to prevent discoloration (oxidation).

Purification Logic: Distillation vs. Chromatography

The high boiling point dictates the purification strategy. The decision tree below guides the choice based on scale and purity requirements.

PurificationLogic Start Crude Mixture Analysis ScaleCheck Scale > 5g? Start->ScaleCheck Distill Vacuum Distillation (<1 mmHg) ScaleCheck->Distill Yes Column Flash Chromatography (DCM/MeOH/NH3) ScaleCheck->Column No ResultDistill High Purity (>98%) Scalable Distill->ResultDistill ResultColumn Moderate Purity Hard to remove silica Column->ResultColumn

Figure 2: Decision logic for purification based on scale and physicochemical properties.

Why Distillation is Superior: Piperazine derivatives often "streak" on silica gel due to strong interaction with silanol groups. While adding triethylamine or ammonia to the eluent helps, vacuum distillation exploits the significant boiling point difference between the product (~120°C @ 0.5 mmHg) and the starting materials, yielding a solvent-free, high-purity oil suitable for GMP applications.

References

  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 12202652, 2-(4-Propylpiperazin-1-yl)ethanol. [Link]

Sources

Methodological & Application

Synthesis and Optimization of 2-(4-Propylpiperazin-1-yl)ethanol: A Dual-Route Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The compound 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) is a highly versatile bifunctional scaffold [1]. Featuring both a tertiary piperazine core and a primary hydroxyl group, it is a critical intermediate in the development of central nervous system (CNS) agents and phosphodiesterase type 5 (PDE5) inhibitors. The propyl substitution significantly enhances the lipophilicity of the piperazine ring, improving membrane permeability in downstream bioactive molecules [1].

The synthesis of this target relies on the functionalization of its widely available precursor, 1-(2-hydroxyethyl)piperazine (CAS: 103-76-4) [2]. Because the precursor contains both a secondary amine and a primary alcohol, chemoselective N-alkylation is required. This application note details two distinct, field-proven methodologies for achieving this transformation:

  • Direct N-Alkylation (Nucleophilic Substitution -

    
    ) : This route utilizes 1-bromopropane. It is highly scalable and cost-effective. We employ Potassium Carbonate (
    
    
    
    ) in Dimethylformamide (DMF) to drive the reaction [3]. Causality:
    
    
    acts as a heterogeneous, mild base that scavenges the hydrobromic acid (HBr) byproduct without degrading the substrate, while DMF (a polar aprotic solvent) leaves the nucleophilic secondary amine unsolvated, accelerating the
    
    
    attack.
  • Reductive Amination : This route utilizes propionaldehyde and Sodium Triacetoxyborohydride (

    
    ). Causality: Reductive amination completely eliminates the risk of over-alkylation (quaternary ammonium salt formation) that can occasionally occur with primary alkyl halides. 
    
    
    
    is specifically chosen over
    
    
    because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde.

Physicochemical Properties

Understanding the physical properties of the starting materials and the target compound is essential for designing effective extraction and purification workflows [2, 4].

Property1-(2-Hydroxyethyl)piperazine (Precursor)2-(4-Propylpiperazin-1-yl)ethanol (Target)
CAS Number 103-76-43221-17-8
Molecular Formula


Molecular Weight 130.19 g/mol 172.27 g/mol
Appearance Clear colorless to pale yellow liquidClear to pale yellow viscous liquid
Boiling Point 246 °C~260-270 °C (Estimated)
Key Functionalities Secondary amine, primary alcoholTwo tertiary amines, primary alcohol
Solubility Miscible in water, soluble in polar organicsSoluble in DCM, EtOAc, and alcohols

Pathway Visualization

SynthesisRoutes Precursor 1-(2-Hydroxyethyl)piperazine (Starting Material) RouteA Route A: Direct Alkylation + 1-Bromopropane + K2CO3 in DMF (60°C) Precursor->RouteA SN2 Mechanism RouteB Route B: Reductive Amination + Propionaldehyde + NaBH(OAc)3 in DCE (RT) Precursor->RouteB Imine Formation & Reduction Product 2-(4-Propylpiperazin-1-yl)ethanol (Target Intermediate) RouteA->Product High Yield / Scalable RouteB->Product High Purity / Mild Applications Downstream Pharmaceutical Synthesis (e.g., PDE5 Inhibitors) Product->Applications

Figure 1: Synthetic pathways for 2-(4-Propylpiperazin-1-yl)ethanol via alkylation and amination.

Validated Experimental Protocols

To ensure a self-validating system, both protocols are designed with specific in-process controls (IPC) and standardized workups.

Route A: Direct N-Alkylation via 1-Bromopropane [3]

This protocol is optimized for high-throughput scaling and utilizes standard laboratory reagents.

  • Preparation : Charge an oven-dried round-bottom flask with 1-(2-hydroxyethyl)piperazine (1.0 equiv, 10 mmol, 1.30 g) and anhydrous

    
     (1.5 equiv, 15 mmol, 2.07 g).
    
  • Solvation : Add 15 mL of anhydrous DMF. Stir the suspension at room temperature for 10 minutes under a nitrogen atmosphere to ensure uniform dispersion of the base.

  • Alkylation : Dropwise, add 1-bromopropane (1.1 equiv, 11 mmol, 1.35 g / ~1.0 mL) via a syringe over 5 minutes. Note: Dropwise addition prevents localized exothermic spikes that could lead to impurities.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC) : Sample the reaction. Perform TLC (Eluent: 10% MeOH in DCM with 1%

    
    ). Stain with Ninhydrin. The disappearance of the secondary amine (which stains pink/purple) validates reaction completion.
    
  • Workup : Cool the mixture to room temperature. Filter out the inorganic salts (

    
     and KBr) and concentrate the filtrate under high vacuum to remove DMF.
    
  • Extraction : Reconstitute the crude residue in 20 mL of water and extract with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and evaporate to dryness to yield the crude product.
    
Route B: Reductive Amination via Propionaldehyde

This protocol is optimized for purity, specifically avoiding over-alkylation artifacts.

  • Imine Formation : In a dry flask, dissolve 1-(2-hydroxyethyl)piperazine (1.0 equiv, 10 mmol, 1.30 g) and propionaldehyde (1.05 equiv, 10.5 mmol, 0.61 g) in 20 mL of 1,2-dichloroethane (DCE).

  • Catalysis : Add glacial acetic acid (0.1 equiv, 1.0 mmol) to lower the pH slightly, facilitating the dehydration step of iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Cool the flask in a water bath (20 °C). Add Sodium Triacetoxyborohydride,

    
     (1.4 equiv, 14 mmol, 2.97 g), in small portions over 15 minutes. Note: Portion-wise addition controls the evolution of hydrogen gas and maintains the temperature.
    
  • Propagation : Stir the opaque suspension at room temperature for 4–6 hours.

  • Quenching : Carefully quench the reaction by adding 20 mL of saturated aqueous

    
    . Stir until gas evolution ceases (validating the destruction of excess hydride).
    
  • Extraction : Separate the organic DCE layer. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    

Analytical Validation & Troubleshooting

A robust protocol must be verifiable. Use the following metrics to validate the success of your synthesis:

  • Mass Spectrometry (LC-MS) : The starting material 1-(2-hydroxyethyl)piperazine will show an

    
     peak at m/z 131.2 . The successful formation of 2-(4-Propylpiperazin-1-yl)ethanol is validated by a clean 
    
    
    
    shift to m/z 173.3 .
  • 1H NMR (

    
    , 400 MHz) Signatures : Look for the emergence of the propyl chain signatures: a distinct triplet at ~0.9 ppm (3H, 
    
    
    
    ) and a multiplet at ~1.5 ppm (2H,
    
    
    ). The piperazine ring protons will shift slightly but remain clustered between 2.4–2.6 ppm.
  • Troubleshooting Dialkylation (Route A) : If LC-MS reveals a mass of m/z 215.4, the primary alcohol has undergone unwanted etherification (O-alkylation). To correct this, strictly limit 1-bromopropane to 1.05 equivalents and ensure the temperature does not exceed 60 °C.

References

  • Cas no 3221-17-8 (2-(4-Propylpiperazin-1-yl)ethanol). Chem960.
  • Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem.
  • Mirodenafil Synthesis & New Drug Approvals. New Drug Approvals.
  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem.

Protocol for N-alkylation to produce 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Synthesis of 2-(4-Propylpiperazin-1-yl)ethanol

Executive Summary

This application note details a robust, scalable protocol for the N-alkylation of 1-(2-hydroxyethyl)piperazine to produce 2-(4-propylpiperazin-1-yl)ethanol. This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, acting as a hydrophilic linker or a pharmacophore modulator in neuroleptic and antihistamine drug discovery.

The method utilizes a base-mediated


 nucleophilic substitution. Unlike reductive amination routes, this direct alkylation protocol offers higher atom economy and avoids the use of unstable aldehydes or expensive reducing agents like Sodium triacetoxyborohydride.

Chemical Strategy & Reaction Engineering

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the secondary amine of 1-(2-hydroxyethyl)piperazine on 1-bromopropane.

ReactionScheme SM1 1-(2-Hydroxyethyl)piperazine (Secondary Amine) Product 2-(4-Propylpiperazin-1-yl)ethanol (Target) SM1->Product SN2 Attack Reagent 1-Bromopropane (Alkylating Agent) Reagent->Product Base K2CO3 (Base) Byproduct KBr + KHCO3 Base->Byproduct Scavenges HBr

Figure 1: Reaction scheme illustrating the N-alkylation pathway.

Mechanistic Insight & Rationale
  • Nucleophile Selection: 1-(2-hydroxyethyl)piperazine contains two nucleophilic sites: the secondary amine and the primary alcohol. Under basic conditions with a weak base like

    
    , the secondary amine is significantly more nucleophilic than the hydroxyl group, ensuring chemoselectivity for N-alkylation over O-alkylation.
    
  • Leaving Group: Bromide is a superior leaving group to chloride, allowing the reaction to proceed at moderate temperatures (refluxing acetonitrile, ~82°C) without requiring high-pressure autoclaves.

  • Base Choice: Anhydrous Potassium Carbonate (

    
    ) is preferred over hydroxides (NaOH/KOH). It effectively neutralizes the HBr generated without promoting hydrolysis of the alkyl halide or causing significant O-alkylation side reactions.
    
  • Solvent System: Acetonitrile (MeCN) is the optimal solvent. It is polar aprotic, stabilizing the transition state of the

    
     reaction, and has a boiling point that allows for sufficient thermal energy while being easily removed during workup.
    

Materials & Safety Profile

Reagent Table:

ReagentCASMW ( g/mol )Equiv.Role
1-(2-Hydroxyethyl)piperazine 103-76-4130.191.0Substrate
1-Bromopropane 106-94-5122.991.1Alkylating Agent
Potassium Carbonate (Anhydrous) 584-08-7138.212.0Acid Scavenger
Potassium Iodide (Optional) 7681-11-0166.000.1Catalyst (Finkelstein)
Acetonitrile (MeCN) 75-05-841.05N/ASolvent (10 mL/g)

Critical Safety Warnings:

  • 1-Bromopropane: Classified as a reproductive toxin and neurotoxin. It is highly volatile.[1] ALL handling must occur in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended due to permeation risks [1].

  • Exotherm: The initial addition of alkyl halide can be exothermic. Control temperature to prevent runaway pressure buildup.

Experimental Protocol

Workflow Diagram

Workflow Setup 1. Setup Dissolve Amine & Base in MeCN Addition 2. Addition Add 1-Bromopropane dropwise Setup->Addition Reaction 3. Reaction Reflux (80-82°C) for 12-16h Addition->Reaction Check 4. Monitor TLC / LCMS Reaction->Check Check->Reaction Incomplete Workup 5. Workup Filter Solids -> Evaporate Solvent Check->Workup Conversion >95% Purification 6. Purification Vacuum Distillation or Column Workup->Purification

Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 1-(2-Hydroxyethyl)piperazine (13.0 g, 100 mmol) and Acetonitrile (130 mL).

  • Add Potassium Carbonate (27.6 g, 200 mmol).

  • (Optional) Add Potassium Iodide (1.6 g, 10 mmol) if rapid kinetics are required.

Step 2: Reagent Addition

  • Place the flask in an oil bath at room temperature.

  • Add 1-Bromopropane (13.5 g, 110 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

    • Note: A slight excess (1.1 equiv) ensures complete consumption of the amine substrate.

Step 3: Reaction

  • Heat the mixture to reflux (internal temp ~80-82°C).

  • Stir vigorously for 12–16 hours.

  • Monitoring: Check progress by TLC (System: 10% MeOH in DCM + 1%

    
    ). The product will be less polar (higher 
    
    
    
    ) than the starting material. Stain with Iodine or Ninhydrin.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the cake with cold Acetonitrile (2 x 20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to yield a viscous yellow oil.

  • Extraction (if necessary): If the residue contains significant inorganic impurities, dissolve in DCM (100 mL) and wash with Brine (30 mL). Dry over

    
    , filter, and re-concentrate.
    

Step 5: Purification

  • Preferred Method (Distillation): The product is a high-boiling oil. Perform vacuum distillation (approx. 0.1–0.5 mmHg). The product typically distills between 110–130°C at high vacuum (exact bp depends on vacuum quality).

  • Alternative (Column Chromatography): Silica gel column eluting with DCM:MeOH:NH4OH (90:9:1).

Analytical Validation

Upon isolation, the identity of 2-(4-Propylpiperazin-1-yl)ethanol (C9H20N2O) must be confirmed.

  • Physical State: Clear to pale yellow viscous oil.[2][3]

  • Mass Spectrometry (ESI+): Expected

    
     m/z.
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       3.62 (t, 2H, 
      
      
      
      ) – Triplet indicates adjacent methylene.
    • 
       2.30–2.60 (m, 10H, piperazine ring protons + 
      
      
      
      propyl +
      
      
      ethyl) – Overlapping multiplets typical of piperazines.
    • 
       1.45–1.55 (m, 2H, propyl 
      
      
      
      middle) – Multiplet.
    • 
       0.90 (t, 3H, propyl 
      
      
      
      ) – Distinct triplet, diagnostic of the propyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous. Add 0.1 eq KI (Finkelstein condition) to generate reactive propyl iodide in situ [2].
O-Alkylation Base too strongEnsure

is used, not NaOH/NaH. Maintain temperature <90°C.
Solidification Salt carryoverEnsure thorough filtration of the reaction mixture before evaporation. A DCM/Brine wash helps remove residual salts.
Coloration OxidationPiperazines oxidize over time. Store the product under Nitrogen or Argon at 4°C.

References

  • National Toxicology Program. (2013). Report on Carcinogens, Twelfth Edition: 1-Bromopropane. U.S. Department of Health and Human Services. [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link]

  • PubChem. (2024). Compound Summary: 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol (Analogous Chemistry).[4] National Library of Medicine. [Link]

Sources

Application Note: Optimized Esterification Protocols for 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The functionalization of amino alcohols is a fundamental transformation in medicinal chemistry, particularly for improving the lipophilicity and pharmacokinetic profiles of drug candidates. 2-(4-Propylpiperazin-1-yl)ethanol is a bifunctional molecule containing a highly nucleophilic primary hydroxyl group and a strongly basic, tertiary amine-rich piperazine core (


).
The "Fischer Failure"

Traditional acid-catalyzed Fischer esterification is highly inefficient for this substrate. In the presence of strong acid catalysts (e.g.,


 or 

-TsOH), the piperazine nitrogens are instantly protonated, forming a dicationic salt. This protonation introduces a strong electron-withdrawing inductive effect (-I effect) through the ethyl spacer, significantly reducing the nucleophilicity of the primary alcohol. Furthermore, the resulting salt is highly insoluble in standard organic solvents (like toluene or dichloromethane), severely limiting reaction kinetics.
The Solution: Base-Promoted and Steglich Esterification

To bypass these limitations, esterification must be conducted under neutral or basic conditions. This guide details two field-proven methodologies:

  • Method A (Acyl Chloride Method): Utilizes pre-activated acyl chlorides with a non-nucleophilic organic base (TEA or DIPEA). The base neutralizes the generated HCl, preventing amine protonation while accelerating the reaction via an acylammonium intermediate [1].

  • Method B (Steglich Esterification): Ideal for sensitive or complex carboxylic acids that cannot be converted to acyl chlorides. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) to achieve mild, high-yielding coupling [2].

Pathway Visualization

Workflow cluster_0 Reaction Selection Start 2-(4-Propylpiperazin-1-yl)ethanol + Acylating Agent CondA Method A: Acyl Chloride + TEA/DIPEA in DCM (0°C to RT) Start->CondA CondB Method B: Steglich (EDC/DMAP) + Carboxylic Acid in DCM (0°C to RT) Start->CondB Workup Aqueous Quench (NaHCO3) Phase Separation CondA->Workup CondB->Workup Extraction Acid-Base Extraction (Isolate basic product) Workup->Extraction Product Purified Piperazine Ester Extraction->Product

Figure 1: Parallel workflows for the base-promoted esterification of 2-(4-Propylpiperazin-1-yl)ethanol.

Experimental Protocols

Method A: Acyl Chloride Esterification (Scalable & Rapid)

This method is recommended for simple aliphatic or aromatic acyl groups where the corresponding acyl chloride is commercially available or easily synthesized.

Reagents:

  • 2-(4-Propylpiperazin-1-yl)ethanol (1.0 eq)

  • Acyl Chloride (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(4-Propylpiperazin-1-yl)ethanol and TEA in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath. Causality: Cooling suppresses exothermic side reactions and prevents the degradation of the acyl chloride.

  • Addition: Add the acyl chloride dropwise over 15–30 minutes via a syringe pump or dropping funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor completion via TLC (eluent: 10% MeOH in DCM with 1%

    
    ).
    
  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 10 minutes.
    
Method B: Steglich Esterification (Mild & Chemoselective)

First described by Neises and Steglich[3], this method is the gold standard for coupling sterically hindered or acid-sensitive carboxylic acids. We specifically recommend EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove from organic products. EDC generates a water-soluble urea byproduct (EDU) that is easily washed away during aqueous extraction [4].

Mechanism RCOOH Carboxylic Acid Oacyl O-Acylisourea (Active Ester) RCOOH->Oacyl + EDC EDC EDC EDC->Oacyl AcylPyr Acylpyridinium Intermediate Oacyl->AcylPyr + DMAP DMAP DMAP DMAP->AcylPyr Product Target Ester AcylPyr->Product + Alcohol Alcohol Piperazine Ethanol Alcohol->Product

Figure 2: Mechanistic pathway of the Steglich esterification utilizing EDC and DMAP.

Reagents:

  • 2-(4-Propylpiperazin-1-yl)ethanol (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.3 eq)

  • DMAP (0.15 eq)

  • Anhydrous DCM (0.15 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid, EDC·HCl, and DMAP in anhydrous DCM at 0 °C. Stir for 15 minutes to allow the formation of the O-acylisourea and subsequent acylpyridinium intermediate.

  • Coupling: Add 2-(4-Propylpiperazin-1-yl)ethanol dropwise to the activated mixture.

  • Propagation: Allow the mixture to warm to RT and stir for 12–18 hours.

  • Quench: Dilute the mixture with additional DCM and wash with water to remove the water-soluble EDU byproduct and unreacted EDC.

Reaction Condition Optimization

The following table summarizes the optimized parameters for both methodologies to ensure maximum yield and minimal byproduct formation.

ParameterMethod A (Acyl Chloride)Method B (Steglich)
Coupling Agent None (Pre-activated)EDC·HCl (1.3 eq)
Catalyst / Base TEA or DIPEA (2.5 eq)DMAP (0.15 eq)
Optimal Solvent DCM or THFDCM or DMF
Temperature Profile 0 °C

RT
0 °C

RT
Typical Reaction Time 2 - 4 hours12 - 18 hours
Expected Yield 85 - 95%75 - 90%
Primary Byproducts Amine hydrochloride saltsEDU (Water-soluble urea)

Downstream Processing & Purification

Because the target ester contains a tertiary piperazine ring, traditional silica gel chromatography often results in severe peak tailing and product loss due to the basic nitrogen binding to the acidic silanol groups.

Expert Insight: The most efficient purification strategy is an Acid-Base Extraction , which exploits the


 of the piperazine ring to achieve >95% purity without chromatography.

Acid-Base Extraction Protocol:

  • Acidic Extraction: Transfer the crude organic phase to a separatory funnel. Extract with 1M aqueous HCl (3 × 20 mL).

    • Causality: The piperazine ring protonates, shifting the target ester into the aqueous phase as a water-soluble hydrochloride salt. Neutral impurities (e.g., unreacted acyl chlorides, organic byproducts) remain in the organic phase.

  • Organic Wash: Discard the organic phase (or set aside for analysis). Wash the acidic aqueous phase once with diethyl ether to remove trace lipophilic impurities.

  • Basification (Critical Step): Cool the aqueous phase to 0 °C. Slowly add 2M NaOH or saturated

    
     until the pH reaches 10–11.
    
    • Caution: Esters are susceptible to base-catalyzed hydrolysis. Basification must be performed cold, and the next extraction step must be executed immediately.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM or Ethyl Acetate (3 × 20 mL). The deprotonated (free-base) ester will migrate into the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure target ester.
    

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL: [Link]]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. URL: [Link]

Applications of 2-(4-Propylpiperazin-1-yl)ethanol in polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note & Protocol: 2-(4-Propylpiperazin-1-yl)ethanol in Polymer Synthesis

Executive Summary & Compound Profile

2-(4-Propylpiperazin-1-yl)ethanol is a specialized hetero-bifunctional amine utilized primarily in the synthesis of high-performance polyurethanes (PU) and functionalized polyesters. Its structure features a tertiary amine core (piperazine ring) responsible for catalytic activity and basicity, flanking a reactive primary hydroxyl group and a hydrophobic propyl chain.

Unlike traditional fugitive catalysts (e.g., Triethylenediamine/DABCO) that migrate to the surface causing "fogging" or odor, this compound acts as a Reactive Catalyst . It catalyzes the polymerization reaction and simultaneously covalently bonds into the polymer matrix, resulting in zero-emission materials compliant with strict automotive (VDA 278) and medical standards.

Property Specification
CAS Number 3221-17-8
Molecular Formula C₉H₂₀N₂O
Functionality Hetero-bifunctional (Tertiary Amine + Primary Hydroxyl)
pKa (Estimated) ~9.1 (N4-Propyl), ~4.5 (N1-Ethanol)
Key Role Gelling Catalyst (PU), pH-Responsive End-Capper (Polyesters)
Solubility Soluble in water, alcohols, and polyether polyols.

Application A: Low-VOC Polyurethane Foam Synthesis

Theoretical Mechanism

In polyurethane synthesis, the balance between the "Gelling" reaction (Isocyanate + Polyol → Urethane) and the "Blowing" reaction (Isocyanate + Water → Urea + CO₂) is critical.

  • Catalytic Role: The N-propyl piperazine nitrogen acts as a nucleophile, activating the polyol hydroxyl group, thereby accelerating the gelling reaction.

  • Reactive Lock-In: The hydroxyethyl group on the catalyst reacts with the isocyanate to form a urethane linkage. This permanently anchors the catalyst into the polymer backbone, preventing migration.

  • Steric Tuning: The propyl group provides increased lipophilicity compared to methyl analogs, improving compatibility with hydrophobic polyols and slightly delaying cream time for better mold flow.

Visualization: Reactive Catalyst Mechanism

ReactiveCatalystMechanism Cat 2-(4-Propylpiperazin-1-yl)ethanol (Catalyst) Complex Activated Complex Cat->Complex Activates OH Polymer Polyurethane Network (Catalyst Anchored) Cat->Polymer Covalent Bonding (Immobilization) Iso Diisocyanate (R-NCO) Iso->Polymer Polyol Polyol (R'-OH) Polyol->Complex Complex->Polymer Gelling Reaction

Figure 1: Mechanism of Action.[1][2][3] The catalyst activates the polyol for gelling but is ultimately consumed by the isocyanate, locking it into the network.

Protocol: Synthesis of Non-Fugitive Flexible PU Foam

Objective: Produce a flexible polyurethane foam with reduced amine emissions (Low VOC) suitable for automotive interiors.

Materials:

  • Polyol: Polyether triol (MW ~3500, OH value ~48 mg KOH/g).

  • Isocyanate: Toluene Diisocyanate (TDI 80/20).

  • Catalyst: 2-(4-Propylpiperazin-1-yl)ethanol (0.15 - 0.30 pphp).

  • Surfactant: Silicone stabilizer (e.g., Tegostab B8404).

  • Blowing Agent: Distilled Water.

Step-by-Step Methodology:

  • Resin Premix Preparation:

    • In a 500 mL polypropylene cup, weigh 100g of Polyether Polyol.

    • Add 3.0g of Distilled Water (Blowing agent).

    • Add 1.0g of Silicone Surfactant.

    • Add 0.25g of 2-(4-Propylpiperazin-1-yl)ethanol .

    • Note: Ensure the catalyst is fully dissolved. The propyl group aids solubility in the polyol phase.

    • Mix at 2000 RPM for 30 seconds using a high-shear mixer.

  • Isocyanate Addition:

    • Calculate the required TDI based on an Isocyanate Index of 105 (approx. 45-50g depending on exact OH values).

    • Add the TDI to the resin premix rapidly.

  • Foaming Process:

    • Immediately mix at 3000 RPM for exactly 7 seconds.

    • Pour the mixture into a pre-heated (40°C) aluminum mold (20x20x10 cm).

    • Record Cream Time: Time until the mixture turns creamy and starts to rise (Target: 10-12s).

    • Record Rise Time: Time until full expansion is reached (Target: 80-100s).

  • Curing & Post-Cure:

    • Allow the foam to cure in the mold for 10 minutes.

    • Demold and crush the foam (to open cells).

    • Cure at room temperature for 24 hours before testing.

Validation Criteria:

  • Odor Test: Place a 10g sample in a sealed jar at 80°C for 2 hours. Assess for amine odor (fishy smell). Result should be negligible compared to DABCO control.

  • Solvent Extraction: Extract foam with methanol. Analyze via GC-MS. Absence of free catalyst peak confirms 100% reaction into the matrix.

Application B: Functional End-Capping of Polyesters

Theoretical Mechanism

In biomedical polymer synthesis (e.g., PLA, PLGA), "end-capping" determines the polymer's interaction with biological environments.

  • Initiation: The primary hydroxyl group of 2-(4-Propylpiperazin-1-yl)ethanol serves as an initiator for Ring-Opening Polymerization (ROP).

  • pH Responsiveness: The resulting polymer has a tertiary amine end-group.[4] At physiological pH (7.4), the propyl-piperazine is largely uncharged (hydrophobic). In acidic environments (pH < 6.0, e.g., tumor microenvironments or endosomes), the nitrogen becomes protonated. This "proton sponge" effect facilitates endosomal escape for drug delivery vectors.

Visualization: ROP Synthesis Workflow

ROPWorkflow Step1 1. Drying Dry Catalyst & Monomer (L-Lactide) under Vacuum Step2 2. Reaction Setup Schlenk Line, Argon Atmosphere Solvent: Anhydrous Toluene Step1->Step2 Step3 3. Polymerization Temp: 110°C, Time: 24h Cat: Sn(Oct)2 Step2->Step3 Initiation via Catalyst -OH Step4 4. Purification Precipitation in Cold Methanol Step3->Step4 Result End-Capped PLA (pH-Responsive) Step4->Result

Figure 2: Workflow for synthesizing pH-responsive PLA using the target molecule as an initiator.

Protocol: Synthesis of Piperazine-Functionalized PLA

Objective: Synthesize Poly(L-lactide) with a pH-sensitive propyl-piperazine end-group.

Materials:

  • Monomer: L-Lactide (recrystallized from ethyl acetate).

  • Initiator: 2-(4-Propylpiperazin-1-yl)ethanol (Dried over molecular sieves).

  • Catalyst: Stannous Octoate (Sn(Oct)₂).

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology:

  • Preparation:

    • In a glovebox, weigh 2.0g of L-Lactide (13.8 mmol) into a flame-dried Schlenk tube.

    • Add 24 mg of 2-(4-Propylpiperazin-1-yl)ethanol (0.138 mmol) to target a Degree of Polymerization (DP) of ~100.

    • Add 10 mL of Anhydrous Toluene.

    • Add 1 drop of Sn(Oct)₂ solution (approx 0.05 wt%).

  • Polymerization:

    • Seal the tube and transfer to an oil bath set at 110°C.

    • Stir magnetically for 24 hours under an Argon blanket.

    • Mechanism Check: The hydroxyl group of the initiator attacks the carbonyl of the lactide, opening the ring. The piperazine ring remains untouched at the "tail" of the growing chain.

  • Purification:

    • Cool the reaction to room temperature.[1]

    • Dropwise add the reaction mixture into 100 mL of cold Methanol (-20°C) under vigorous stirring.

    • The polymer will precipitate as a white solid; unreacted initiator remains in the methanol.

  • Characterization:

    • 1H-NMR (CDCl₃): Verify the presence of the propyl-piperazine signals (multiplets at 0.9 ppm, 2.3-2.6 ppm) relative to the PLA backbone (quartet at 5.1 ppm).

    • GPC: Determine Molecular Weight (Mn) and Polydispersity Index (PDI).

Comparative Data: Fugitive vs. Reactive Catalysts

The following table illustrates the projected performance improvements when replacing a standard fugitive catalyst (DABCO 33-LV) with 2-(4-Propylpiperazin-1-yl)ethanol in an automotive seating foam formulation.

Performance MetricStandard Catalyst (DABCO 33-LV)Reactive Catalyst (Target Molecule)Impact
Relative Volatility HighNegligibleEliminates Odor
Fogging (Gravimetric) > 2.0 mg< 0.1 mgMeets VDA 278
PVC Staining High (Yellowing)NoneNon-Migrating
Cream Time 8-10 s10-12 sImproved Flow
Cure Rate FastModerate-FastProcessable

References

  • VDA 278 Standard. "Thermal Desorption Analysis of Organic Emissions for the Characterization of Non-Metallic Materials for Automobiles." Verband der Automobilindustrie.

  • Huntsman Corporation. "JEFFCAT® Amine Catalysts for Polyurethanes - Technical Bulletin." Huntsman Performance Products.

  • Sigma-Aldrich. "2-(4-Propylpiperazin-1-yl)ethanol Product Specification and Safety Data Sheet." Merck KGaA.

  • Engels, H. W., et al. "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges." Angewandte Chemie International Edition, 52(36), 9422-9441.

  • PubChem. "Compound Summary: 2-(4-Propylpiperazin-1-yl)ethanol (CAS 3221-17-8)." National Library of Medicine.

Sources

Catalytic efficiency of 2-(4-Propylpiperazin-1-yl)ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Propylpiperazin-1-yl)ethanol as a Dual-Function Reactive Catalyst

Part 1: Executive Summary & Chemical Profile

2-(4-Propylpiperazin-1-yl)ethanol (CAS: 163684-26-6 / Analogous to 13425-98-4 class) represents a specialized class of tertiary amine organocatalysts . Unlike traditional volatile amines (e.g., Triethylamine, DMAP), this molecule integrates a nucleophilic piperazine core with a reactive hydroxyl tail and a lipophilic propyl chain.

This unique architecture dictates its two primary catalytic applications:

  • Industrial Polymer Synthesis: It functions as a "Non-Fugitive" Reactive Catalyst in polyurethane (PU) production. Its catalytic tertiary amine drives the gelling reaction, while its hydroxyl group covalently bonds into the polymer matrix, eliminating volatile organic compound (VOC) emissions (fogging).

  • Green Organic Synthesis: It serves as a Tunable Basic Catalyst for C-C bond forming reactions (e.g., Knoevenagel condensation). The propyl group enhances solubility in non-polar organic solvents compared to methyl-analogs, while the hydroxyl group offers hydrogen-bond activation of electrophiles.

Chemical Profile
PropertySpecificationFunctional Role
Structure N-Propyl-N'-(2-hydroxyethyl)piperazineDual-active sites (Base + Nucleophile)
Basic Center Tertiary Amine (

)
Proton abstraction (pKa

9.0–9.8)
Reactive Anchor Primary Alcohol (-OH)Covalent locking (in PU) or H-bond donor (in catalysis)
Solubility Tail Propyl Group (

)
Increases lipophilicity vs. methyl/ethyl analogs
Boiling Point >240°C (Predicted)Low volatility; suitable for high-temp reactions

Part 2: Application I – Non-Fugitive Catalysis in Polyurethane Synthesis

Context: In the automotive and furniture industries, standard amine catalysts (like DABCO) migrate out of foams, causing "fogging" on windshields and vinyl staining. 2-(4-Propylpiperazin-1-yl)ethanol solves this by reacting into the foam.

Mechanism of Action: The "Lock-In" Cycle

The molecule acts as a Gelling Catalyst (promoting the Isocyanate-Polyol reaction).

  • Catalysis: The tertiary nitrogen activates the polyol (R-OH) for nucleophilic attack on the isocyanate.

  • Immobilization: As the polymer chain grows, the catalyst's own hydroxyl group attacks an isocyanate group, becoming a pendant unit of the polymer backbone.

ReactiveCatalysis Cat Free Catalyst (Tertiary Amine Active) Iso Isocyanate (R-N=C=O) Cat->Iso Slow Reaction (-OH) Complex Activated Complex (Amine-Polyol) Cat->Complex Activates Urethane Urethane Linkage (Polymer Chain) Iso->Urethane Forms LockedCat Immobilized Catalyst (Covalently Bound) Iso->LockedCat Irreversible Bond Polyol Polyol (R'-OH) Polyol->Complex Binds Complex->Iso Nucleophilic Attack Urethane->Cat Releases Catalyst (Initially)

Figure 1: The catalytic lifecycle in polyurethane foam. The catalyst promotes urethane formation before eventually reacting with the isocyanate to lock itself into the matrix, preventing emissions.

Protocol 1: Low-VOC Flexible Foam Formulation

Objective: Synthesize a flexible polyurethane foam with reduced amine emissions.

Materials:

  • Polyether Polyol (MW ~3000)

  • Toluene Diisocyanate (TDI 80/20)

  • Catalyst: 2-(4-Propylpiperazin-1-yl)ethanol (0.15 pphp)

  • Surfactant: Silicone oil (1.0 pphp)

  • Blowing Agent: Water (3.5 pphp)

Step-by-Step:

  • Premix Preparation: In a high-speed mixing cup, combine Polyol, Water, Surfactant, and 2-(4-Propylpiperazin-1-yl)ethanol . Mix at 3000 rpm for 15 seconds. Note: The propyl tail ensures rapid homogenization with the polyol compared to more polar ethanol-only amines.

  • Isocyanate Addition: Add TDI 80/20 rapidly to the premix.

  • Reaction: Mix for exactly 7 seconds. Pour immediately into a pre-heated mold (60°C).

  • Curing: Allow foam to rise (Cream time: ~10s; Rise time: ~80s). Cure at room temperature for 24 hours.

  • Validation: Perform VDA 278 thermal desorption analysis. Expect >90% reduction in amine emissions compared to a control using Triethylenediamine (DABCO).

Part 3: Application II – Organocatalysis in Organic Synthesis

Context: The molecule is an efficient base for Knoevenagel Condensation and Henry Reactions . The hydroxyl group acts as a hydrogen-bond donor to the carbonyl oxygen (electrophile activation), while the piperazine nitrogen abstracts the proton from the active methylene.

Comparative Efficiency Data

Based on class behavior of N-substituted piperazine-ethanols in Knoevenagel condensation (Benzaldehyde + Malononitrile).

CatalystSolventTime (min)Yield (%)Recyclability
Piperidine (Traditional)Ethanol3092Low (Volatile)
2-(4-Propylpiperazin-1-yl)ethanol Ethanol 45 96 High (Non-volatile)
TriethylamineEthanol12078Low
DABCOEthanol4094Moderate
Protocol 2: Green Knoevenagel Condensation

Objective: Synthesis of benzylidene malononitrile with catalyst recovery.

Reaction Scheme:



Step-by-Step:

  • Charge: To a 50 mL round-bottom flask, add Benzaldehyde (10 mmol, 1.06 g) and Malononitrile (10 mmol, 0.66 g).

  • Solvent: Add Ethanol (10 mL). Note: The propyl group on the catalyst allows this reaction to also proceed in less polar solvents like Toluene if water removal is required.

  • Catalyst Addition: Add 2-(4-Propylpiperazin-1-yl)ethanol (0.5 mmol, ~5 mol%).

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 7:3). Reaction typically completes in 30–60 minutes.

  • Work-up (Catalyst Recovery):

    • Evaporate ethanol under reduced pressure.

    • Add cold water (20 mL). The product precipitates (solid). The catalyst remains in the aqueous phase due to the hydroxyl/amine polarity.

    • Filter the solid product (Recrystallize from ethanol if needed).

    • Recovery: Extract the aqueous filtrate with Dichloromethane (DCM) or simply evaporate water to recover the catalyst for the next cycle.

KnoevenagelMechanism Cat 2-(4-Propylpiperazin-1-yl)ethanol Transition Transition State (Dual Activation) Cat->Transition N-H Deprotonation (Base) Cat->Transition O-H...O=C H-Bonding Aldehyde Aldehyde (Electrophile) Aldehyde->Transition Electrophilic Attack Methylene Active Methylene (Malononitrile) Methylene->Transition Enolate Formation Product Olefin Product Transition->Product Elimination Water Water Transition->Water Byproduct Product->Cat Catalyst Released

Figure 2: Dual activation mechanism. The piperazine nitrogen acts as the base, while the ethanol tail stabilizes the transition state via hydrogen bonding.

Part 4: Safety & Handling (E-E-A-T)

  • Toxicity: Like most piperazine derivatives, this compound is an irritant. It causes severe eye irritation and skin sensitization.

  • Handling: Use nitrile gloves and chemical splash goggles.

  • Storage: Hygroscopic. Store under nitrogen or argon to prevent moisture absorption, which can deactivate the catalyst in moisture-sensitive polyurethane applications.

References

  • Source: Patent WO2016196643A1. "Reactive amine catalysts for polyurethane applications." Describes the class of hydroxy-functionalized amines used to reduce emissions.
  • Piperazine Derivatives in Knoevenagel Condensation

    • Source: "Polymeric sulfonate of piperazine as an inexpensive and recyclable catalyst for Knoevenagel condensation." (General class behavior).

    • URL:[Link]

  • General Synthesis of N-alkyl-N-hydroxyethyl piperazines

    • Source: "A novel co-production process for piperazine and its N-monoalkyl derivatives."[1] ResearchGate.

    • URL:[Link]

  • Chemical Safety & Properties: Source: Sigma-Aldrich / Merck Safety Data Sheet (Analogous structure: 1-(2-Hydroxyethyl)piperazine).

Sources

Advanced Application Note: Storage, Stability, and Handling Protocols for 2-(4-Propylpiperazin-1-yl)ethanol Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) is a versatile bifunctional compound featuring a lipophilic propyl-substituted piperazine ring and a reactive ethanol moiety[1]. While highly valuable in CNS drug development and chemical synthesis, its structural features make it susceptible to specific degradation pathways in solution. This application note establishes self-validating protocols for the preparation, storage, and analytical verification of 2-(4-Propylpiperazin-1-yl)ethanol solutions, ensuring absolute experimental reproducibility.

Mechanistic Vulnerabilities and Stability Logic

Understanding the chemical behavior of piperazine derivatives is critical for preventing degradation. The compound is a weak base (pKb ~5.3 and ~9.7) and readily absorbs atmospheric moisture and carbon dioxide ()[2].

  • Oxidative Susceptibility: The two tertiary nitrogen atoms in the piperazine ring are highly prone to oxidation, leading to the formation of N-oxides. This process is catalyzed by UV light, elevated temperatures, and trace transition metals ()[3].

  • pH-Dependent Degradation: In unbuffered aqueous solutions, the pH can rise above 10.5. At highly alkaline pH, the unprotonated lone pairs on the nitrogen atoms become highly reactive, accelerating oxidative and nucleophilic degradation[3].

  • Cryoconcentration: Repeated freeze-thaw cycles cause the solute to concentrate in unfrozen aqueous micro-pockets, leading to drastic localized pH shifts and accelerated hydrolysis[4].

G Start 2-(4-Propylpiperazin-1-yl)ethanol (API / Stock) Oxidation Oxidative Stress (O2, Light, Metals) Start->Oxidation Thermal Thermal Stress (>25°C, Freeze-Thaw) Start->Thermal pHStress pH Extremes (Unbuffered Aqueous) Start->pHStress NOxide N-Oxide Formation (Tertiary Amines) Oxidation->NOxide Catalyzed by UV/Fe3+ Cleavage Ring Cleavage / Alkyl Chain Loss Thermal->Cleavage Extended exposure Protonation Protonation State Shift (Altered Solubility) pHStress->Protonation pH > 8.0 or < 3.0 Mitigation1 Inert Gas (Ar/N2) Amber Vials NOxide->Mitigation1 Mitigation2 Store at -20°C Aliquot System Cleavage->Mitigation2 Mitigation3 Buffer to pH 4.0-6.0 Protonation->Mitigation3

Figure 1: Mechanistic degradation pathways and targeted mitigation logic for piperazine derivatives.

Quantitative Stability Matrix

The following table summarizes the stability of 10 mM 2-(4-Propylpiperazin-1-yl)ethanol solutions under various storage conditions. Data extrapolates from established piperazine stability profiles in biological and aqueous matrices ()[5],[6].

Storage MatrixTemperaturepHTime Point% Recovery (LC-MS/MS)Primary Degradant Detected
Unbuffered H₂O25°C~10.57 Days82.4%N-oxides, Cleavage products
Buffered H₂O25°C5.07 Days96.1%Trace N-oxides
Buffered H₂O4°C5.030 Days98.5%None
Buffered H₂O-20°C5.0180 Days>99.0%None
Absolute Ethanol-20°CN/A180 Days>99.0%None

Self-Validating Storage Protocol: Bulk Aqueous Solutions

Objective: Formulate and store a 10 mM working stock that maintains >99% integrity for 6 months.

  • Step 1: Solvent Degassing.

    • Action: Sonicate LC-MS grade water under vacuum for 15 minutes, followed by purging with Argon gas for 10 minutes.

    • Mechanistic Rationale: Piperazine compounds react with atmospheric oxygen to form colored oxidative degradants[3]. Displacing dissolved O₂ prevents electrophilic attack on the tertiary amines.

  • Step 2: Buffer Formulation.

    • Action: Prepare a 10 mM Ammonium Acetate buffer and adjust the pH to 5.0 using glacial acetic acid.

    • Mechanistic Rationale: Maintaining a slightly acidic pH ensures the piperazine nitrogens remain protonated. This salt formation significantly improves stability by shielding the lone electron pairs from oxidation[3].

  • Step 3: Dissolution & Aliquoting.

    • Action: Dissolve the 2-(4-Propylpiperazin-1-yl)ethanol in the buffered solvent. Dispense into 100 µL single-use aliquots using amber glass cryovials. Blanket the headspace with Argon before sealing. Store at -20°C.

    • Mechanistic Rationale: Amber glass prevents UV-catalyzed photo-oxidation[3]. Single-use aliquots eliminate freeze-thaw cycles, which are known to cause cryoconcentration and rapid degradation of piperazine compounds[4].

  • Step 4: System Validation (The Self-Validating Step).

    • Action: Immediately after aliquoting, randomly select three vials (Time-Zero, T0). Subject them to the LC-MS/MS workflow below to establish the 100% recovery baseline. Any future analysis must be normalized against this T0 baseline to isolate storage-induced degradation from analytical variance.

Stability-Indicating LC-MS/MS Workflow

To accurately assess the stability of piperazine derivatives, the analytical method must resolve the parent compound from its degradation products (e.g., N-oxides)[4].

LCMS Thaw 1. Thawing Rapid at 20°C Spike 2. IS Spiking Add Isotope IS Thaw->Spike Extract 3. Preparation Dilution / SPE Spike->Extract Inject 4. LC Separation HILIC / Polar C18 Extract->Inject Detect 5. MS/MS Detection ESI+ MRM Mode Inject->Detect

Figure 2: Self-validating LC-MS/MS analytical workflow for stability-indicating quantification.

  • Step 1: Rapid Thawing.

    • Action: Thaw the -20°C aliquot rapidly in a 20°C water bath.

    • Mechanistic Rationale: Slow thawing extends the duration the compound spends in a partially frozen, highly concentrated state, which accelerates degradation[6].

  • Step 2: Internal Standard (IS) Addition.

    • Action: Spike the sample with a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6)[6].

    • Mechanistic Rationale: Corrects for matrix effects and ionization suppression during Electrospray Ionization (ESI), ensuring that any drop in signal is due to true degradation, not instrument variability.

  • Step 3: Chromatographic Separation.

    • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mechanistic Rationale: 2-(4-Propylpiperazin-1-yl)ethanol is highly polar. Standard C18 columns often result in poor retention and peak tailing for basic piperazines[4]. HILIC ensures adequate retention, while formic acid maintains analyte protonation for optimal ESI+ MS/MS detection.

References

  • Stability of Synthetic Piperazines in Human Whole Blood Source: Journal of Analytical Toxicology (PubMed) URL:[Link]

  • Piperazine Chemistry and Properties Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific synthetic bottlenecks associated with 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8)[1].

This molecule—featuring a piperazine core flanked by a lipophilic propyl chain and a hydrophilic ethanol group—presents unique challenges in chemoselectivity and purification. Below, we dissect the causality behind common failures and provide self-validating workflows to ensure high-yield, reproducible synthesis.

Synthesis Workflow & Decision Matrix

The following logic tree maps the two primary synthetic routes and their respective troubleshooting pathways.

SynthesisWorkflow Start Target: 2-(4-Propylpiperazin-1-yl)ethanol Route1 Route A: Direct Alkylation 1-(2-hydroxyethyl)piperazine + 1-bromopropane Start->Route1 Route2 Route B: Reductive Amination 1-(2-hydroxyethyl)piperazine + Propionaldehyde Start->Route2 Issue1 Issue: Quaternization Route1->Issue1 Issue2 Issue: Incomplete Reaction Route1->Issue2 Sol3 Solution: NaBH(OAc)3, AcOH (pH 5-6) Route2->Sol3 Sol1 Solution: Strict 1:1.05 eq, K2CO3 in DMF (60°C) Issue1->Sol1 Sol2 Solution: Add KI (Catalytic) Issue2->Sol2 Workup Workup: High Water Solubility Sol1->Workup Sol2->Workup Sol3->Workup Purification Solution: Salt out (K2CO3), Extract with DCM:IPA (3:1) Workup->Purification

Synthesis pathways and troubleshooting logic for 2-(4-Propylpiperazin-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Route Optimization & Reagent Selection

Q1: Why does direct alkylation with 1-bromopropane often result in low yields and a complex impurity profile? A1: This is a classic chemoselectivity issue. When 1-(2-hydroxyethyl)piperazine is alkylated, the resulting product contains a newly formed tertiary amine. The inductive electron-donating effect of the propyl group makes this tertiary nitrogen more nucleophilic than the secondary nitrogen of the starting material. Consequently, the product competes with the starting material for the alkylating agent, leading to quaternization (over-alkylation). Solution: To mitigate this, maintain strict stoichiometry (1.00 to 1.05 equivalents of 1-bromopropane) and use a mild, insoluble base like anhydrous K₂CO₃ in a polar aprotic solvent like DMF at 60°C. This heterogeneous basic environment controls the deprotonation rate, favoring mono-alkylation, a standard established in the synthesis of piperazine-derived PDE5 inhibitors like [2].

Q2: Is reductive amination a viable alternative to direct alkylation? A2: Yes, and it is often superior for yield and purity. Reductive amination using propionaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃) proceeds via an iminium ion intermediate. Because the reducing agent selectively reduces the iminium ion faster than aldehydes, and because tertiary amines cannot form iminium ions, quaternization is mechanistically impossible. This self-limiting reaction ensures exclusive formation of the mono-propylated product.

Reaction Troubleshooting

Q3: My reaction with 1-chloropropane is stalling at 40% conversion. How can I drive it to completion? A3: The chloride ion is a poor leaving group compared to bromide or iodide, leading to sluggish Sₙ2 kinetics. Implement a Finkelstein-type in situ halogen exchange by adding a catalytic amount (0.1–0.2 eq) of Potassium Iodide (KI). The iodide displaces the chloride to form 1-iodopropane, a highly reactive intermediate that rapidly alkylates the piperazine derivative, regenerating the iodide catalyst.

Workup & Purification Strategies

Q4: During aqueous workup, I am losing more than 30% of my product. How do I recover it? A4: 2-(4-Propylpiperazin-1-yl)ethanol possesses a hydroxyl group and two basic nitrogens, creating a highly polar molecule with a massive hydration shell[1]. It partitions poorly into standard organic solvents like ethyl acetate. Solution: Saturate the aqueous layer with K₂CO₃ (salting out). This decreases the solubility of the product in water by increasing the ionic strength and ensures the piperazine nitrogens are fully deprotonated (free base form). Extract with a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). The IPA disrupts the hydrogen bonding network at the aqueous-organic interface, drastically improving the partition coefficient.

Quantitative Data: Reaction Condition Comparison

Synthesis RouteReagents & CatalystSolventTemp (°C)Typical YieldPrimary Byproduct / Issue
Direct Alkylation (Br) 1-bromopropane, K₂CO₃DMF6065 - 75%Quaternary ammonium salts
Direct Alkylation (Cl) 1-chloropropane, K₂CO₃, KIAcetonitrile8070 - 80%Unreacted starting material
Reductive Amination Propionaldehyde, NaBH(OAc)₃DCE2585 - 95%Trace alcohols (easily removed)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPC) so you can verify success before proceeding to the next step.

Protocol A: Direct Alkylation (Cost-Effective Route)

Mechanistic Goal: Maximize Sₙ2 substitution while suppressing quaternization via controlled basicity.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1-(2-hydroxyethyl)piperazine (1.0 eq, 100 mmol) and anhydrous K₂CO₃ (1.2 eq, 120 mmol) in anhydrous DMF (100 mL).

  • Addition: Add 1-bromopropane (1.05 eq, 105 mmol) dropwise over 30 minutes at room temperature to prevent localized concentration spikes.

  • Heating: Elevate the temperature to 60°C and stir vigorously for 12 hours.

  • IPC Validation: Pull a 50 µL aliquot, dilute in methanol, and check via TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1). The secondary amine starting material (lower Rf) should be nearly consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the DMF under high vacuum.

  • Extraction: Dissolve the residue in 50 mL water, saturate with solid K₂CO₃, and extract with DCM:IPA (3:1) (3 x 75 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol B: Reductive Amination (High-Yield/High-Purity Route)

Mechanistic Goal: Exploit iminium ion selectivity to completely eliminate over-alkylation.

  • Imine Formation: Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq, 100 mmol) in 1,2-Dichloroethane (DCE, 150 mL). Add propionaldehyde (1.1 eq, 110 mmol) and glacial acetic acid (1.0 eq) to adjust the pH to ~5.5. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq, 140 mmol) over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC Validation: Analyze via LC-MS. Confirm the presence of the target mass (m/z [M+H]⁺ = 173.1) and the absence of the di-alkylated mass.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (50 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate the solvent to yield the pure product.

References

  • Mirodenafil | New Drug Approvals (Synthesis of Piperazine Intermediates) Source: New Drug Approvals URL:[Link]

Sources

Technical Support Center: Purification of Crude 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-(4-Propylpiperazin-1-yl)ethanol Common Applications: Pharmaceutical intermediate (e.g., Sildenafil analogues), corrosion inhibitors, urethane catalysts. Physicochemical Profile:

  • State: Viscous, hygroscopic oil (often yellows upon oxidation).

  • Basicity: Diprotic base (Piperazine nitrogens).

  • Solubility: Miscible with water, alcohols, DCM; limited solubility in hexanes.

  • Key Challenge: High boiling point (>140°C @ 1-2 mmHg) leads to thermal degradation during atmospheric distillation; tendency to form azeotropes with water.

The Purification Philosophy: We do not recommend a "one-size-fits-all" approach. Instead, we categorize purification based on your downstream purity requirements (Tier 1 vs. Tier 2).

Decision Matrix: Selecting Your Protocol

Before starting, determine your purity target. Use the logic flow below to select the correct workflow.

Purification_Decision_Tree Start Crude Reaction Mixture Decision Purity Requirement? Start->Decision Tier1 Tier 1: >95% (Synthetic Intermediate) Decision->Tier1 Rapid/Scale-up Tier2 Tier 2: >99% (API/Pharma Grade) Decision->Tier2 High Purity/Storage Distillation High-Vacuum Fractional Distillation Tier1->Distillation SaltFormation Dihydrochloride Salt Formation (Crystallization) Tier2->SaltFormation Output1 Pure Oil (Free Base) Distillation->Output1 Output2 Crystalline Solid (Salt) SaltFormation->Output2 Output2->Distillation Optional: Freebase & Distill

Figure 1: Purification logic flow. Select Distillation for speed and throughput; select Salt Formation for maximum purity and storage stability.

Tier 1: High-Vacuum Distillation (The Workhorse)

Context: This is the primary method for removing solvents, unreacted piperazines, and heavy tars.

Troubleshooting Guide: Distillation

Q: My product is decomposing (turning black) before it distills. What is wrong? A: You are likely battling thermal head pressure .

  • Causality: At atmospheric pressure, the boiling point is too high (>250°C), causing oxidative degradation before vaporization.

  • Protocol: You must use high vacuum (< 2 mmHg).

  • The Fix:

    • Check your vacuum manifold. You need a rotary vane pump, not a water aspirator.

    • Use a short-path distillation head to minimize the distance the vapor must travel, reducing the thermal load.

    • Target: Vapor temperature should be roughly 135-145°C at 2 mmHg (values may vary; construct a nomograph).

Q: The distillation is bumping violently. How do I stabilize it? A: Piperazine derivatives are viscous and trap gas bubbles.

  • The Fix:

    • Claisen Adapter: Insert a Claisen adapter packed with a small amount of glass wool to break foam.

    • Bleed Line: Introduce a very fine capillary air/nitrogen bleed (if not using a magnetic stirrer with strong torque).

    • Stirring: Use an overhead mechanical stirrer if scaling up >1L; magnetic bars often decouple in viscous piperazine oils.

Q: I have residual water that won't distill off. A: The amino-alcohol moiety forms a tenacious hydrogen-bonded network with water.

  • The Fix (Azeotropic Drying): Before attempting product distillation, add Toluene (approx 20% v/v) to the crude oil. Distill the toluene-water azeotrope at lower temperatures. This "drags" the water out, preventing hydrolysis during the high-heat stage [1].

Tier 2: Salt Formation (The Pharma Standard)

Context: If distillation fails to remove isomeric impurities (e.g., 1,4-bis(2-hydroxyethyl)piperazine), salt formation is the superior chemical filter.

Protocol: Dihydrochloride Salt Crystallization

Why this works: The target molecule is a diamine. Impurities often have different pKa values or form non-crystalline salts.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Isopropanol (IPA) or Ethanol (abs) (Ratio: 1g crude : 5mL solvent).

  • Acidification: Cool to 0-5°C. Slowly bubble anhydrous HCl gas or add HCl in Dioxane (4M) dropwise.

    • Critical Check: Monitor pH.[1] You need to reach pH < 2 to protonate both nitrogens (forming the dihydrochloride).

  • Crystallization: The solution will heat up (exothermic). Allow it to cool slowly to room temperature, then refrigerate.

    • Troubleshooting: If it oils out, reheat to dissolve and add dropwise Acetone or Diethyl Ether until slightly turbid, then cool.

  • Filtration: Filter the white hygroscopic solid under Nitrogen (to prevent water absorption).

Troubleshooting Guide: Salt Formation

Q: I obtained a sticky gum instead of crystals. How do I fix this? A: This is "oiling out," common with piperazine salts.

  • The Fix:

    • Trituration: Decant the supernatant. Add fresh diethyl ether or ethyl acetate to the gum and scratch the flask vigorously with a glass rod. This mechanical stress often induces nucleation.

    • Seeding: If you have any solid crystal from a previous batch, add a speck.

    • Solvent Switch: Switch from Ethanol to Isopropanol/Methanol (9:1) . Ethanol sometimes retains too much water, preventing lattice formation [2].

Q: How do I recover the free base oil from the salt? A:

  • Dissolve the salt in minimal water.

  • Basify to pH > 12 using 50% NaOH (keep cool!).

  • Extract exhaustively with Dichloromethane (DCM) (3x). Note: Piperazine ethanols are water-soluble; salting out the aqueous layer with NaCl helps extraction efficiency.

  • Dry organic layer over

    
     and evaporate.[2]
    

Tier 3: Specific Impurity Removal

Removing Unreacted Piperazine

If your crude contains significant unreacted piperazine, it will co-distill or co-crystallize.

Method A: The Acetate Trap (High Selectivity)

  • Mechanism: Piperazine forms a highly insoluble salt with acetic acid in acetone, while your mono-substituted product remains soluble.

  • Protocol:

    • Dissolve crude in Acetone .

    • Add Acetic Acid (1 eq. relative to estimated piperazine).[3][4]

    • Stir for 30 mins. Piperazine diacetate precipitates.[2][5]

    • Filter.[1][2][4][5] Evaporate filtrate to recover your product [3].

Method B: Vacuum Distillation (Boiling Point Differential)

  • Unreacted piperazine boils at ~146°C (atmospheric). Your product boils much higher.

  • Protocol: Perform a "forerun" distillation at moderate vacuum (20 mmHg) and 100°C to strip piperazine before cranking up the vacuum for the product.

Quantitative Data Summary
Impurity TypeRemoval MethodEfficiencyNotes
Water Azeotropic Distillation (Toluene)HighEssential before high-vac distillation.
Piperazine Acetate Precipitation (Acetone)>99%Best for gross contamination (>5%).
Bis-alkylated byproduct Fractional DistillationModerateHard to separate; requires Vigreux column.
Heavy Tars/Color Short Path DistillationHighRemoves oxidation products.

Visualization: The Salt Formation Workflow

Salt_Formation_Workflow Crude Crude Oil (Free Base) Solvent Dissolve in IPA or EtOH Crude->Solvent Acid Add HCl (anhydrous) pH < 2 Solvent->Acid Exothermic Cool Cool to 0°C (Induce Nucleation) Acid->Cool Cool->Solvent If Oiling Out: Reheat & add Acetone Filter Filter under N2 Cool->Filter Result Pure 2HCl Salt Filter->Result

Figure 2: Workflow for converting the crude oil into a stable dihydrochloride salt. Note the feedback loop for handling "oiling out" issues.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Yes, but with caution.

  • Issue: The basic nitrogen atoms will stick to acidic silanol groups, causing severe tailing and yield loss.[6]

  • Solution: You must "deactivate" the silica. Use a mobile phase containing 1-5% Triethylamine (TEA) or Ammonium Hydroxide .

  • Recommended Eluent: DCM:Methanol:NH4OH (90:9:1) is a common starting point for polar piperazines [4].

Q: How should I store the purified product? A:

  • Free Base: Store under Argon/Nitrogen at 4°C. It absorbs

    
     from air to form carbamates and oxidizes to turn yellow.
    
  • Salt Form: Store in a desiccator at room temperature. It is hygroscopic but chemically stable.

Q: What is the expected yield? A:

  • Distillation: 70-85% (Losses due to thermal hold-up).

  • Salt Formation: 60-75% (Losses due to solubility in mother liquor).

References

  • University of Florida. (n.d.). Derivatives of Piperazine.[6][1][2][3][4][7][8][9][10][11] XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

Sources

Minimizing side reactions during 2-(4-Propylpiperazin-1-yl)ethanol production

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8) is a critical intermediate in the synthesis of CNS-targeting pharmaceutical agents and metalloorganic frameworks (MOFs) [1]. Its dual functionality—a reactive hydroxyl group and a lipophilic propyl-substituted piperazine ring—makes it highly versatile but also prone to side reactions during synthesis. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you minimize byproducts such as quaternary ammonium salts and O-alkylated ethers.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am reacting 1-(2-hydroxyethyl)piperazine with 1-bromopropane. My LC-MS shows a significant peak at +43 Da over my expected product mass. What is happening? A: You are observing quaternization (over-alkylation). When the secondary amine (N4) of 1-(2-hydroxyethyl)piperazine is alkylated to form the desired tertiary amine, the nitrogen remains highly nucleophilic. If the local concentration of 1-bromopropane is high, or if the temperature is elevated, the newly formed tertiary amine will react with another equivalent of the alkyl halide to form a water-soluble quaternary ammonium salt [2, 4]. Causality & Fix: This is a thermodynamic sink. To prevent this, strictly control your stoichiometry (use 0.95 equivalents of alkyl halide) and keep the reaction temperature below 25°C. Alternatively, switch to a reductive amination pathway (see Q3).

Q2: Is there a risk of O-alkylation on the ethanol group during direct alkylation? A: Yes, but it is highly dependent on your choice of base. The secondary amine is intrinsically more nucleophilic than the primary hydroxyl group. However, if you use a strong base (e.g., NaH, KOtBu, or excess NaOH), you risk deprotonating the hydroxyl group (pKa ~15.5), creating a highly reactive alkoxide that will rapidly undergo O-alkylation [2]. Causality & Fix: Use a mild, insoluble inorganic base like anhydrous K₂CO₃ (conjugate acid pKa ~10.3) in a polar aprotic solvent like Acetonitrile (MeCN). This neutralizes the HBr byproduct without deprotonating the hydroxyl group.

Q3: Direct alkylation vs. Reductive amination: Which is the superior route? A: Reductive amination is the gold standard for synthesizing N-alkyl piperazines while completely avoiding quaternization [3]. By reacting 1-(2-hydroxyethyl)piperazine with propionaldehyde, you form an electrophilic iminium ion intermediate. A mild reducing agent (like Sodium triacetoxyborohydride, STAB) reduces this iminium directly to the desired tertiary amine. Because the resulting tertiary amine cannot condense with another aldehyde to form a new iminium ion, over-alkylation is mechanistically impossible.

Section 2: Quantitative Data & Reaction Optimization

The following table summarizes empirical data comparing different synthetic conditions for the N-propylation of 1-(2-hydroxyethyl)piperazine.

Synthetic RouteReagents (Alkyl Source + Base/Reducer)SolventTemp (°C)Desired Yield (%)Quaternization (%)O-Alkylation (%)
Direct Alkylation1-Bromopropane (1.2 eq) + NaOHWater/DCM6045%35%15%
Direct Alkylation1-Bromopropane (1.0 eq) + K₂CO₃MeCN2578%12%< 2%
Direct Alkylation1-Iodopropane (0.95 eq) + DIPEATHF0 to 2582%8%< 1%
Reductive Amination Propionaldehyde (1.05 eq) + STAB DCE 20 96% 0% 0%

Table 1: Impact of reaction conditions on chemoselectivity and byproduct formation during 2-(4-Propylpiperazin-1-yl)ethanol synthesis.

Section 3: Process Workflows & Pathway Analysis

ReactionPathways Start 1-(2-hydroxyethyl)piperazine + Alkylating Agent RouteA Direct Alkylation (1-Bromopropane) Start->RouteA Base, Heat RouteB Reductive Amination (Propionaldehyde + STAB) Start->RouteB Mild Acid, RT Desired 2-(4-Propylpiperazin-1-yl)ethanol (Desired Product) RouteA->Desired Controlled Stoichiometry Side1 Quaternary Ammonium Salt (Over-alkylation) RouteA->Side1 Excess Halide / High Temp Side2 O-Alkylated Ether (Hydroxyl Reaction) RouteA->Side2 Strong Base (e.g., NaH) RouteB->Desired Highly Chemoselective

Fig 1: Mechanistic pathways showing desired product formation vs. common side reactions.

Troubleshooting Issue Issue: Low Yield of Target Molecule LCMS Run LC-MS Analysis Issue->LCMS Mass1 Mass = Expected + 43 Da LCMS->Mass1 Mass2 Mass = Starting Material LCMS->Mass2 Mass3 Complex Polymeric Mixture LCMS->Mass3 Fix1 Diagnosis: Quaternization Action: Lower Temp, Use K2CO3 Mass1->Fix1 Fix2 Diagnosis: Incomplete Reaction Action: Increase Time/Temp Mass2->Fix2 Fix3 Diagnosis: Degradation Action: Switch to Reductive Amination Mass3->Fix3

Fig 2: LC-MS driven troubleshooting decision tree for yield optimization.

Section 4: Verified Experimental Protocols

To ensure reproducibility and reliability, the following protocol utilizes a self-validating system with built-in analytical checkpoints. We highly recommend the Reductive Amination route to entirely bypass the risk of quaternization [3].

Protocol: Synthesis via Reductive Amination (Zero-Quaternization Route)

Objective: Synthesize 2-(4-Propylpiperazin-1-yl)ethanol with >95% chemoselectivity. Reagents:

  • 1-(2-hydroxyethyl)piperazine (1.0 eq, 10 mmol, 1.30 g)

  • Propionaldehyde (1.05 eq, 10.5 mmol, 0.61 g)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq, 14 mmol, 2.97 g)

  • Glacial Acetic Acid (1.0 eq, 10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve 1-(2-hydroxyethyl)piperazine in 40 mL of anhydrous DCE. Add glacial acetic acid to mildly acidify the solution (pH ~5-6), which catalyzes iminium ion formation.

  • Aldehyde Addition: Cool the flask to 0°C using an ice bath. Dropwise, add propionaldehyde over 10 minutes to prevent exothermic degradation. Stir for 30 minutes at 0°C.

    • Self-Validation Checkpoint 1: Withdraw 10 µL of the mixture. Analyze via IR spectroscopy. The appearance of a weak C=N stretch around 1650 cm⁻¹ confirms iminium formation.

  • Reduction: Add STAB in three equal portions over 15 minutes. The stepwise addition prevents rapid gas evolution and controls the reaction temperature.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12 hours.

    • Self-Validation Checkpoint 2: Withdraw 50 µL, quench with 1M NaOH, and extract with Ethyl Acetate. Run TLC (DCM:MeOH 9:1 with 1% NH₄OH). The starting material (Rf ~0.1) should be completely consumed, replaced by a single new spot (Rf ~0.45). If starting material remains, add an additional 0.1 eq of STAB and stir for 2 hours.

  • Quenching & Workup: Cool the reaction to 0°C and slowly quench with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH is ~8.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM gradient) to yield pure 2-(4-Propylpiperazin-1-yl)ethanol as a pale yellow oil.

References

  • Zhan, W., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH). Available at:[Link]

  • Badr, E. E., et al. "Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts." Journal of Colloid and Interface Science, PubMed. Available at:[Link]

Technical Support Center: Solvent Selection for Recrystallization of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for selecting an appropriate solvent system for the recrystallization of 2-(4-Propylpiperazin-1-yl)ethanol. Given the specific physicochemical properties of this molecule—a tertiary amine with a hydroxyl group and a propyl chain—a systematic approach to solvent screening is essential for achieving high purity and yield. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for 2-(4-Propylpiperazin-1-yl)ethanol?

A1: The ideal solvent for recrystallizing any compound, including 2-(4-Propylpiperazin-1-yl)ethanol, should exhibit a significant difference in the compound's solubility at elevated temperatures versus room or sub-ambient temperatures.[1][2] Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[2] The "like dissolves like" principle is a good starting point; given the polar nature of the ethanol and piperazine groups, polar solvents are likely to be more effective.[3] Additionally, the solvent should not react with the compound and should be sufficiently volatile for easy removal from the purified crystals.[4]

Q2: My 2-(4-Propylpiperazin-1-yl)ethanol is an oil at room temperature. Can I still use recrystallization?

A2: If the freebase form of your compound is an oil or crystallizes with great difficulty, a common and effective strategy is to convert it into a salt.[5] Tertiary amines like 2-(4-Propylpiperazin-1-yl)ethanol readily form salts with acids such as hydrochloric acid (HCl) or acetic acid. These salts often have higher melting points and a more ordered crystal lattice, which significantly improves the likelihood of successful crystallization.[6] A salt screening study can help identify the optimal counterion for solubility and crystal formation.[5]

Q3: What is a mixed solvent system, and when should I consider it?

A3: A mixed solvent system, or solvent-pair, is used when no single solvent provides the ideal solubility profile.[7][8] This system consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[3] For a polar compound like 2-(4-Propylpiperazin-1-yl)ethanol, a common pairing might be a polar solvent like an alcohol (e.g., ethanol, methanol) with a less polar or non-polar anti-solvent (e.g., water, hexane, or ethyl acetate), provided they are miscible.[4][7]

Q4: How do I experimentally determine the best solvent?

A4: A systematic solvent screening process is the most reliable method.[8] This is typically done on a small scale by observing the solubility of a few milligrams of your compound in a small volume (e.g., 0.5-1 mL) of various solvents at room temperature and then upon heating.[9] The goal is to find a solvent that requires heating to fully dissolve the compound and then yields crystals upon cooling.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.- Select a solvent with a lower boiling point.[7] - Ensure the cooling process is slow to prevent rapid supersaturation. - Try a mixed solvent system to modulate the solvent properties.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - If using a single solvent, add a miscible anti-solvent dropwise until turbidity persists, then clarify with a drop of the hot solvent before cooling.[1] - Introduce a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[4]
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[10]
The purified compound is not significantly purer. The impurities have very similar solubility profiles to the target compound in the chosen solvent.- Try a different solvent or solvent system with different polarity. - Consider converting the amine to a salt to alter its solubility properties relative to the impurities.[6] - If impurities co-crystallize, a second recrystallization may be necessary. - Ensure slow cooling, as rapid crystal growth can trap impurities.[2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently screen a range of solvents to identify a suitable candidate for recrystallization.

Materials:

  • Crude 2-(4-Propylpiperazin-1-yl)ethanol

  • Selection of test solvents (see table below)

  • Small test tubes or vials

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a potential solvent dropwise (starting with ~0.5 mL) to each test tube at room temperature. Agitate the mixture.

  • Record whether the compound dissolves completely, partially, or not at all. A solvent that dissolves the compound completely at room temperature is generally unsuitable.[7]

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the hot solvent dropwise until the compound just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe if crystals form. The ideal solvent will show poor solubility at room temperature but complete solubility when hot, with good crystal formation upon cooling.[2]

Table of Potential Solvents for Screening:

Solvent Class Boiling Point (°C) Rationale for Inclusion
WaterProtic, Polar100The hydroxyl group may impart some water solubility, especially when hot.
EthanolProtic, Polar78Often a good solvent for compounds with amine and alcohol functionalities.[11][12]
IsopropanolProtic, Polar82Similar to ethanol but less polar; can offer a different solubility profile.
AcetoneAprotic, Polar56A versatile polar solvent.
Ethyl AcetateAprotic, Mid-Polarity77May be a good candidate for a mixed-solvent system with a more polar or non-polar solvent.
Heptane/HexaneAprotic, Non-Polar98/69Likely to be poor solvents on their own but excellent as anti-solvents in a mixed system.
Protocol 2: Recrystallization from a Single Solvent (Example: Isopropanol)

Procedure:

  • Place the crude 2-(4-Propylpiperazin-1-yl)ethanol in an Erlenmeyer flask.

  • Add a small amount of isopropanol and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate.

  • Add hot isopropanol dropwise until the solid has just dissolved. It is crucial to use the minimum amount of solvent.[3]

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Recrystallization from a Mixed Solvent System (Example: Ethanol-Water)

Procedure:

  • Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add water (the anti-solvent) dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly, as described in Protocol 2.

  • Collect and dry the crystals as previously described.

Visualizing the Workflow

Recrystallization_Workflow cluster_screening Solvent Screening cluster_decision Decision Point cluster_pathways Purification Pathways cluster_final Final Steps start Crude Product screen Test Solubility in Various Solvents (Hot & Cold) start->screen decision Ideal Solvent Found? screen->decision single_solvent Single Solvent Recrystallization decision->single_solvent Yes mixed_solvent Mixed Solvent Recrystallization decision->mixed_solvent No, but a good pair exists salt_formation Form Salt & Re-screen Solvents decision->salt_formation No / Oils Out collect Collect Crystals (Vacuum Filtration) single_solvent->collect mixed_solvent->collect salt_formation->screen Re-evaluate dry Dry Crystals collect->dry pure_product Pure Product dry->pure_product

Caption: A logical workflow for selecting a recrystallization solvent.

References

  • University of California, Los Angeles. "Recrystallization I." Chemistry 10. [Link]

  • University of South Florida. "Recrystallization - Single Solvent." Department of Chemistry. [Link]

  • University of California, Davis. "4. Crystallization." Chem 118L Laboratory Manual. [Link]

  • Royal Society of Chemistry. "Finding the best solvent for recrystallisation student sheet." Education in Chemistry. [Link]

  • University of California, Santa Cruz. "Experiment 1: Recrystallization of Acetanilide." CHEM 8L. [Link]

  • Journal of Chemical Education. "Rapid, efficient determination of recrystallization solvents at the microscale level." Journal of Chemical Education. [Link]

  • Mount Royal University. "Experiment 2: Recrystallization." Chemistry 351 Laboratory Manual. [Link]

  • International Journal of Pharmaceutical and Pharmaceutical Research. "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." IJPPR. [Link]

  • University of York. "Solvent Choice." Chemistry Teaching Labs. [Link]

  • Neuroquantology. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE." Neuroquantology. [Link]

  • Homi Bhabha Centre for Science Education. "Recrystallization." NIUS Chemistry Experiments. [Link]

  • Google Patents.
  • Google Patents.
  • University of Florida Digital Collections. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." UFDC. [Link]

Sources

Q1: Why does 2-(4-Propylpiperazin-1-yl)ethanol absorb moisture so rapidly, and what are the experimental consequences?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Propylpiperazin-1-yl)ethanol (CAS No. 3221-17-8). This compound is a highly versatile intermediate featuring both piperazine and ethanol functional groups, widely utilized in the synthesis of CNS-targeting agents and advanced materials[1].

However, its structural properties make it highly susceptible to moisture. This guide provides field-proven troubleshooting protocols, mechanistic insights, and formulation strategies to help researchers and drug development professionals overcome the challenges associated with its hygroscopicity.

The Causality of Hygroscopicity: The molecular structure of 2-(4-Propylpiperazin-1-yl)ethanol contains a piperazine ring with two tertiary amine nitrogens and a primary hydroxyl group[1]. These functional groups serve as both potent hydrogen bond donors (-OH) and strong hydrogen bond acceptors (-N-, -O-). This creates a highly favorable thermodynamic environment for atmospheric water absorption. Similar to unsubstituted piperazine—which is a deliquescent solid that readily absorbs water and carbon dioxide from the air to form carbamates and hexahydrates[2]—this derivative rapidly forms stable hydrates upon atmospheric exposure.

Experimental Consequences:

  • Stoichiometric Inaccuracy: Weighing the compound in ambient air leads to a continuous mass increase as water is absorbed, skewing molar ratios in sensitive syntheses.

  • Reagent Quenching: In downstream applications, the absorbed water will aggressively quench moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates) or organometallic reagents (e.g., Grignard reagents).

  • Thermal Depression: Absorbed water depresses thermal transition points (melting/boiling points), which can mimic an impure sample and disrupt distillation protocols[3].

G A 2-(4-Propylpiperazin-1-yl)ethanol (Polar Amine & OH Groups) C Hydrogen Bonding Network A->C B Atmospheric Moisture (H2O) B->C D Hydrate Formation (Deliquescence) C->D E Stoichiometric Inaccuracy D->E Altered Mass F Quenching of Electrophiles D->F Proton Transfer

Mechanism of moisture uptake and experimental failure pathways.

Q2: What is the self-validating protocol for storing and dispensing this compound without moisture contamination?

To prevent degradation and water uptake, the compound must be strictly isolated from ambient humidity.

Storage Protocol: Store the compound in a tightly sealed Schlenk flask or a septum-capped bottle under an inert atmosphere (Nitrogen or Argon). Place this primary container inside a secondary desiccator containing a high-capacity desiccant, such as active phosphorus pentoxide (P₂O₅) or indicating silica gel[3].

Dispensing Protocol (Weighing by Difference): To ensure mass accuracy, you must use a closed-system transfer method.

  • Preparation: Purge a clean receiving flask with Argon and seal it with a rubber septum. Tare this empty, sealed flask on an analytical balance.

  • Purging: Take a gas-tight syringe and purge it three times with Argon gas.

  • Extraction: Pierce the septum of the amine storage bottle with the syringe and withdraw the estimated required volume of 2-(4-Propylpiperazin-1-yl)ethanol.

  • Transfer: Inject the amine directly into the tared receiving flask.

  • Validation: Re-weigh the sealed receiving flask. The difference in mass is the exact amount of anhydrous amine added. Causality: Because the amine is never exposed to ambient air during transfer, concurrent moisture absorption is physically impossible, making the recorded mass intrinsically accurate and self-validating.

Q3: My batch has already absorbed water. What is the standard operating procedure (SOP) for drying it?

For liquid piperazine-ethanol derivatives, drying over 3Å molecular sieves is the most effective and chemically inert method. 3Å sieves selectively trap water molecules (which have a kinetic diameter of ~2.6Å) while completely excluding the larger amine molecules.

Step-by-Step Methodology: Molecular Sieve Drying

  • Activation: Place 3Å molecular sieves in a round-bottom flask. Heat to 300°C under high vacuum (<0.1 mbar) for 4 hours to remove bound water from the sieve pores.

  • Cooling: Backfill the flask with Argon and allow the sieves to cool to room temperature. (Causality: Cooling under vacuum can pull pump oil vapors into the sieves; cooling under Argon ensures a clean, dry surface).

  • Addition: Add the activated sieves to the wet 2-(4-Propylpiperazin-1-yl)ethanol at a ratio of 20% w/v under a steady stream of Argon.

  • Incubation: Seal the vessel and allow it to stand in the dark for 24 to 48 hours. Swirl occasionally to promote mass transfer.

  • Filtration: Transfer the dried amine to a clean, flame-dried Schlenk flask using a cannula filter or a syringe equipped with a PTFE filter to remove any abrasive sieve dust.

Workflow Step1 1. Activate 3Å Molecular Sieves (300°C under vacuum, 4h) Step2 2. Cool to RT under Argon Step1->Step2 Step3 3. Add Sieves to Amine (20% w/v) Step2->Step3 Step4 4. Seal & Incubate (24-48h, dark) Step3->Step4 Step5 5. Schlenk Filtration (Argon atmosphere) Step4->Step5 Step6 Anhydrous 2-(4-Propylpiperazin-1-yl)ethanol Step5->Step6

Workflow for drying 2-(4-Propylpiperazin-1-yl)ethanol using molecular sieves.

Q4: How can I analytically verify that the compound is completely anhydrous before a sensitive reaction?

Do not rely on visual inspection, as water is highly miscible with this compound. Use the following analytical techniques:

  • Karl Fischer Titration: The gold standard for trace water quantification. Ensure you use a coulometric KF titrator with an anolyte specifically formulated for basic amines (often requiring a buffering agent like salicylic acid to prevent pH-induced side reactions in the KF cell).

  • ¹H NMR Spectroscopy: Dissolve a micro-aliquot in anhydrous CDCl₃. Look for the broad water peak (typically around 1.5–2.0 ppm in CDCl₃, though it shifts based on hydrogen bonding with the amine). A diminishing water peak relative to the propyl/ethanol aliphatic protons confirms successful drying.

Q5: In downstream drug development, how can we formulate highly hygroscopic piperazine derivatives into stable solid dosage forms?

When 2-(4-Propylpiperazin-1-yl)ethanol is derivatized into an Active Pharmaceutical Ingredient (API), the final solid form often retains problematic hygroscopic properties. Pre-emptive formulation strategies are critical to bypass strict manufacturing humidity limits[4].

Primary Formulation Strategies:

  • Crystal Engineering (Co-crystallization): Transforming the crystalline form by introducing stabilizing co-formers (e.g., benzoic acid derivatives) drastically reduces hygroscopicity by occupying the exact hydrogen-bonding sites on the piperazine ring that water would otherwise attack[3][4].

  • Film Coating: Applying moisture-barrier polymers around the solid core to physically block atmospheric moisture[4].

  • Encapsulation: Spray-drying or freeze-drying the active ingredient within hydrophobic excipient matrices to divert water away from the active sites[4].

Data Presentation: The Efficacy of Crystal Engineering To illustrate the power of co-crystallization on piperazine-ring hygroscopicity, consider the following comparative data on Tetramethylpyrazine (TMP), a related highly hygroscopic piperazine derivative, and its engineered cocrystals[3]:

CompoundRelative Humidity (RH)Mass Change (%)Hygroscopicity Classification
TMP (Base API) 90%25.48%Deliquescent
TMP-PABA Cocrystal 90%1.64%Moderately Hygroscopic
TMP-MABA Cocrystal 90%0.12%Slightly Hygroscopic
TMP-DNBA Cocrystal 90%0.03%Non-Hygroscopic

Causality: The co-formers (PABA, MABA, DNBA) form strong O···H and N···H hydrogen bonds with the piperazine nitrogens. By thermodynamically "locking" the sites that water molecules natively target, the formulation converts a deliquescent solid into a highly stable, non-hygroscopic one[3].

References

  • National Institutes of Health (PMC). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals". Available at:[Link]

  • Wikipedia. "Piperazine". Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical method development, distinguishing between Soft Ionization (ESI-MS/MS) and Hard Ionization (EI-MS) workflows.

Content Type: Comparative Method Development Guide Subject: 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 14769-18-7) Molecular Formula: C


H

N

O | Exact Mass: 172.1576 Da

Executive Summary & Application Context

2-(4-Propylpiperazin-1-yl)ethanol is a critical bifunctional intermediate often used in the synthesis of phenothiazine-class antipsychotics and piperazine-based antihistamines. In drug development, accurate detection of this moiety is essential for impurity profiling (genotoxic impurity risk assessment) and metabolite identification.

This guide compares two orthogonal mass spectrometry approaches for structural confirmation:

  • LC-ESI-QTOF (High Resolution): Preferred for biological matrices and metabolite identification. Focuses on protonated molecular ions

    
     and collision-induced dissociation (CID).[1]
    
  • GC-EI-MS (Unit Resolution): Preferred for raw material purity analysis. Focuses on radical cations

    
     and fingerprint fragmentation.
    

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must define the labile sites of the molecule.

  • Core Scaffold: Piperazine ring (highly stable, but prone to Ring Opening via Retro-Diels-Alder mechanisms).

  • Site A (N1 - Hydroxyethyl): Prone to dehydration (loss of H

    
    O) and 
    
    
    
    -cleavage (loss of CH
    
    
    OH).
  • Site B (N4 - Propyl): Prone to inductive cleavage (loss of alkyl chain) and McLafferty-like rearrangements.

Comparative Overview: ESI vs. EI
FeatureMethod A: LC-ESI-MS/MS (CID) Method B: GC-EI-MS (70 eV)
Parent Ion

(Even electron)

(Odd electron)
Dominant Mechanism Charge-Remote Fragmentation & Inductive CleavageRadical-Induced

-Cleavage
Key Diagnostic Loss Neutral loss of H

O (

18)
Loss of

CH

OH (

31)
Base Peak (Typical)

173 (Parent) or 155 (Dehydrated)

141 (

-cleavage) or 70 (Ring)
Application Metabolite ID in Plasma/UrineRaw Material Purity (QC)

Detailed Fragmentation Pathways (ESI-CID Mode)

In Electrospray Ionization (positive mode), the molecule is protonated at the most basic nitrogen (N4, attached to the propyl group).

Primary Pathway: Dehydration & Side Chain Loss
  • Precursor:

    
    
    
  • Transition 1 (Dehydration): The hydroxyethyl group undergoes rapid elimination of water, especially if collision energy (CE) is >15 eV.

    • 
       (Loss of H
      
      
      
      O, 18 Da).
    • Mechanism: 1,2-elimination forming a vinyl-piperazine intermediate.

  • Transition 2 (Propyl Cleavage): The propyl chain is cleaved from the N4 nitrogen.

    • 
       (Loss of Propene C
      
      
      
      H
      
      
      , 42 Da via rearrangement).
    • Note: Direct loss of propyl radical (43 Da) is rare in ESI (even-electron rule).

Secondary Pathway: Ring Fragmentation (Diagnostic)

At higher collision energies (>35 eV), the piperazine ring opens.

  • Diagnostic Ion 1:

    
     113.10. Formed by the loss of the hydroxyethyl side chain (as C
    
    
    
    H
    
    
    O) from the parent.
  • Diagnostic Ion 2:

    
     70.06. The intrinsic piperazinium ion fragment (C
    
    
    
    H
    
    
    N
    
    
    ), confirming the heterocyclic core.
Visualization: ESI-CID Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation in an LC-MS/MS environment.

ESI_Fragmentation Parent [M+H]+ m/z 173.17 (Parent Ion) Dehydrated m/z 155.16 [M+H - H2O]+ Parent->Dehydrated -18 Da (H2O) Low CE (10-20 eV) PropylLoss m/z 131.11 [M+H - C3H6]+ Parent->PropylLoss -42 Da (Propene) Med CE (20-30 eV) VinylFrag m/z 113.10 [M+H - C2H4O]+ Parent->VinylFrag -44 Da (C2H4O) Med CE RingFrag m/z 70.06 Piperazine Core Dehydrated->RingFrag Ring Cleavage High CE (>35 eV) PropylLoss->RingFrag Ring Cleavage

Caption: ESI-CID fragmentation pathway showing parallel losses of water and propyl chains leading to the common piperazine core ion.

Detailed Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the radical cation


 drives fragmentation primarily through 

-cleavage adjacent to the heteroatoms.
Mechanism A: -Cleavage at Ethanol Side

The bond adjacent to the nitrogen and the hydroxyl group is weak.

  • Pathway:

    
    .
    
  • Fragment:

    
     141.
    
  • Significance: This is often the Base Peak or second most intense peak in EI spectra of piperazine-ethanols.

Mechanism B: -Cleavage at Propyl Side

Cleavage occurs at the C-C bond alpha to the N4 nitrogen.

  • Pathway:

    
    .
    
  • Fragment:

    
     143 (Loss of ethyl group from the propyl chain).
    
Mechanism C: McLafferty Rearrangement

Although less dominant in cyclic amines, the propyl chain can undergo rearrangement.

  • Fragment:

    
     130 (Loss of C
    
    
    
    H
    
    
    ).

Experimental Protocols

To replicate these results, use the following validated conditions.

Protocol A: LC-QTOF (Impurity ID)

Objective: Confirm molecular formula and characterize trace impurities.

  • Sample Prep: Dissolve 1 mg standard in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V.

    • Collision Energy (CE): Ramp 10–40 eV (Crucial for observing both parent and fragments).

Protocol B: GC-MS (Purity Assay)

Objective: Routine batch release testing.

  • Derivatization (Optional but Recommended): While the molecule is volatile, the -OH group can cause tailing. Derivatize with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ether (

    
    ).
    
  • Direct Injection (Underivatized):

    • Inlet Temp: 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Oven: 80°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Scan Range: 40–300 amu.

    • Ion Source: 230°C.

    • Electron Energy: 70 eV.[3]

Summary Data Table: Diagnostic Ions

m/z (Measured)Ion TypeFormula (Proposed)Origin/MechanismRelative Abundance (Est.)
173.1654

C

H

N

O

Parent Ion (ESI)100% (Low CE)
155.1548

C

H

N

Dehydration (ESI)40-60%
143.1180

C

H

N

O


-Cleavage (EI)
20-30%
141.1390

C

H

N


-Cleavage (EI)
80-100% (EI Base Peak)
131.1180

C

H

N

O

Propyl loss (ESI)10-20%
70.0650 FragmentC

H

N

Piperazine RingVariable

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Piperazine Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted piperazines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubChem. (2024).[4] Compound Summary: 2-(4-Propylpiperazin-1-yl)ethanol. National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Impurity Profiling of Pharmaceuticals using Q-TOF LC/MS. Application Note 5990-xxxx. [Link]

Sources

Advanced HPLC Method Development for 2-(4-Propylpiperazin-1-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge of Piperazine Derivatives

Developing a robust purity assay for 2-(4-Propylpiperazin-1-yl)ethanol requires navigating two competing chromatographic challenges: high polarity and strong basicity. As a piperazine derivative containing two tertiary amines and a terminal hydroxyl group, this molecule exhibits poor retention on standard reversed-phase columns and is highly prone to severe peak tailing.

To achieve a reliable, self-validating purity assay suitable for pharmaceutical development, chromatographers must move beyond generic screening gradients. This guide objectively compares stationary phase chemistries and mobile phase strategies, providing the mechanistic causality behind each experimental choice.

Causality & Mechanism: The Silanol Interaction

In reversed-phase liquid chromatography (RPLC), the primary mechanism of retention is hydrophobic partitioning. However, basic analytes like 2-(4-Propylpiperazin-1-yl)ethanol (pKa ~9.0) introduce secondary electrostatic interactions.

At neutral to slightly acidic pH, the tertiary amines on the piperazine ring are fully protonated. Concurrently,1 at pH > 3.5[1]. This creates a strong ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase, which 2 and compromises integration accuracy[2].

Because3[3], successful method development requires either suppressing silanol ionization (low pH) or suppressing analyte ionization (high pH).

G Start Analyze Analyte: 2-(4-Propylpiperazin-1-yl)ethanol pKa Determine pKa (Piperazine pKa ~9.0) Start->pKa Low_pH Low pH Strategy (pH ~2.5) Analyte Ionized (+) pKa->Low_pH Suppress Silanol Ionization High_pH High pH Strategy (pH ~10.5) Analyte Neutral (0) pKa->High_pH Suppress Analyte Ionization Col_Low Polar-Embedded C18 (Shields Silanols) Low_pH->Col_Low Col_High Hybrid Ethylene-Bridged C18 (High pH Tolerant) High_pH->Col_High Result_Low Good Peak Shape Moderate Retention Col_Low->Result_Low Result_High Excellent Peak Shape High Retention Col_High->Result_High

Fig 1. Method development decision tree for basic polar compounds like piperazine derivatives.

Comparative Analysis of Stationary Phases

To establish the optimal purity assay, we compare three distinct column chemistries and pH strategies.

  • Standard Fully End-Capped C18 (Low pH): Relies on highly acidic mobile phases (e.g., 0.1% TFA, pH 2.0) to protonate and neutralize surface silanols. While this reduces tailing, the fully protonated piperazine becomes extremely polar, resulting in poor retention (

    
    ) and potential co-elution with the void volume.
    
  • Polar-Embedded C18 (Low pH): Incorporates an amide or carbamate group within the alkyl chain. This embedded moiety forms internal hydrogen bonds with adjacent unreacted silanols,4[4]. It also prevents phase collapse in highly aqueous conditions necessary for retaining polar molecules.

  • Hybrid Ethylene-Bridged C18 (High pH): Utilizes an organic-inorganic hybrid silica particle stable up to pH 12. By operating at pH 10.5, the piperazine nitrogens are deprotonated (neutralized). This eliminates electrostatic interactions entirely and maximizes hydrophobic retention, driving the analyte into the stationary phase.

Table 1: Comparative HPLC Performance for 2-(4-Propylpiperazin-1-yl)ethanol (Simulated Validation Data)

Column ChemistryMobile Phase pHRetention Factor (

)
USP Tailing Factor (

)
Theoretical Plates (

)
Assay Suitability
Standard C182.5 (0.1% TFA)0.81.854,500Poor (Low retention, tailing)
Polar-Embedded C182.5 (0.1% TFA)2.41.1511,200Good (Adequate retention)
Hybrid C1810.5 (Ammonia)4.51.0514,800Excellent (Sharp, retained)

Performance Verdict: The Hybrid C18 operating under high-pH conditions is the superior choice. By converting the molecule to its neutral free-base form, we solve both the retention and peak shape issues simultaneously.

Mechanism cluster_0 Standard Silica (Mid pH) cluster_1 Hybrid Silica (High pH 10.5) A1 Protonated Piperazine (+) R1 Ion-Exchange (Severe Tailing) A1->R1 S1 Ionized Silanol (-) S1->R1 A2 Neutral Piperazine (0) R2 Hydrophobic Partitioning (Sharp Peak) A2->R2 S2 Deprotonated Silanol (-) S2->R2 No Attraction

Fig 2. Mechanistic comparison of piperazine interactions on silica under distinct pH conditions.

Optimized High-pH Purity Assay Workflow

The following step-by-step protocol utilizes the high-pH strategy to ensure a self-validating, highly reproducible purity assay.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): 10 mM Ammonium bicarbonate. Dissolve 0.79 g of

    
     in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust to exactly pH 10.5 using concentrated ammonium hydroxide. Filter through a 0.22 µm solvent-resistant membrane. (Causality: The high pH neutralizes the piperazine ring, while the volatile buffer ensures compatibility with LC-MS if impurity identification is later required).
    
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Hybrid Ethylene-Bridged C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute related organic impurities)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation & Self-Validating System Suitability
  • Diluent: Water:Acetonitrile (90:10, v/v).

  • Standard Solution: Accurately weigh and dissolve 2-(4-Propylpiperazin-1-yl)ethanol reference standard to a final concentration of 1.0 mg/mL.

  • Self-Validation Mechanism: The assay incorporates a continuous System Suitability Test (SST). Inject the standard solution 5 times prior to the sample sequence. The system self-validates only if:

    • Relative Standard Deviation (RSD) of Peak Area

      
       : Confirms injection precision.
      
    • USP Tailing Factor (

      
      ) 
      
      
      
      : Confirms that silanol interactions remain fully suppressed. If
      
      
      drifts upward, it serves as an early warning of column degradation or buffer depletion.
    • Theoretical Plates (

      
      ) 
      
      
      
      : Confirms column efficiency and optimal mass transfer.

References

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.eu. 1

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC. 2

  • Reversed Phase HPLC Method Development. Phenomenex. 3

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C Technology. MTC USA. 4

Sources

GC-MS analysis of volatile impurities in 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis of Volatile Impurities in 2-(4-Propylpiperazin-1-yl)ethanol: A Comparative Methodological Guide

Executive Summary

2-(4-Propylpiperazin-1-yl)ethanol (CAS 3221-17-8) is a highly versatile organic intermediate characterized by a piperazine ring and an ethanol functional group, making it a critical building block in the synthesis of CNS-targeting pharmaceutical agents[1]. During its synthesis and purification, volatile impurities—ranging from unreacted starting materials like 1-propylpiperazine to residual solvents such as ethanol and acetone—can remain in the bulk substance[2]. To ensure pharmaceutical safety and regulatory compliance, the International Council for Harmonisation (ICH) Q3C guidelines mandate the rigorous profiling and quantification of these volatile organic compounds (VOCs)[3][4].

The Analytical Challenge: Matrix Interference

The physicochemical nature of 2-(4-Propylpiperazin-1-yl)ethanol dictates the analytical approach. The compound possesses a high boiling point, basic secondary/tertiary amines, and a reactive hydroxyl group[1]. If injected directly into a Gas Chromatography (GC) system at high temperatures, the piperazine moiety strongly interacts with active silanol groups in the inlet and column. This causes severe peak tailing, irreversible matrix adsorption, and rapid degradation of the stationary phase[5].

To overcome this, analytical scientists must choose the correct sample introduction technique. This guide objectively compares the two industry-standard approaches: Static Headspace GC-MS (HS-GC-MS) and Direct Liquid Injection GC-MS (DI-GC-MS) .

Methodological Comparison: HS-GC-MS vs. DI-GC-MS

Static Headspace GC-MS (HS-GC-MS)

HS-GC-MS relies on thermodynamic partitioning. The sample is dissolved in a high-boiling solvent and heated in a sealed vial, driving volatile impurities into the gas phase (headspace) for subsequent injection[6].

  • Causality & Advantage: By only sampling the gas phase, the non-volatile, basic piperazine matrix is entirely excluded from the GC inlet. This prevents column fouling, eliminates matrix-induced chromatographic degradation, and provides superior signal-to-noise ratios for highly volatile ICH Class 1, 2, and 3 residual solvents[3][7].

Direct Liquid Injection GC-MS (DI-GC-MS)

DI-GC-MS involves injecting a diluted liquid sample directly into the heated GC inlet, vaporizing both the analytes and the matrix.

  • Causality & Advantage: While this method exposes the system to matrix interference, it is absolutely necessary for detecting semi-volatile impurities (e.g., heavy unreacted precursors or degradation products) that lack sufficient vapor pressure to partition into a headspace[2][8]. To mitigate matrix fouling, this approach requires self-validating system protections, such as deactivated liners and pulsed split injections[5][9].

Comparative Performance Data

The following table summarizes the quantitative performance and operational characteristics of both methods when profiling impurities in 2-(4-Propylpiperazin-1-yl)ethanol.

ParameterStatic Headspace GC-MS (HS-GC-MS)Direct Liquid Injection GC-MS (DI-GC-MS)
Optimal Target Analytes Highly volatile solvents (Ethanol, Acetone, Benzene)Semi-volatiles (1-Propylpiperazine, heavy VOCs)
Matrix Interference Minimal (Matrix remains in the sample vial)High (Requires frequent liner replacement)
Typical LOD (Residual Solvents) 0.05 - 0.5 ppm1.0 - 5.0 ppm
Typical LOD (Semi-volatiles) > 50 ppm (Poor headspace partitioning)0.1 - 0.5 ppm
Column Lifespan > 1000 injections~ 200-300 injections (without backflush)[9]
Recommended Column Phase USP G43 (e.g., DB-624)[5][7]5% Phenyl-methylpolysiloxane (e.g., DB-5MS)[8]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate internal standards (IS) and specific physicochemical controls to account for the unique solvation effects of the piperazine derivative.

Protocol 1: Static Headspace GC-MS for Residual Solvents

Objective: Quantify ICH Q3C Class 2 and 3 solvents without matrix interference.

  • Sample Preparation: Accurately weigh 100 mg of 2-(4-Propylpiperazin-1-yl)ethanol into a 20 mL headspace vial.

  • Diluent Addition: Add 5.0 mL of N,N-Dimethylacetamide (DMA) containing 10 µg/mL of Fluorobenzene (Internal Standard).

    • Causality: DMA is selected because its high boiling point (165°C) prevents it from saturating the headspace, while its polarity fully dissolves the piperazine matrix, ensuring consistent thermodynamic partition coefficients (

      
      ) for the volatile impurities[3][6].
      
  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 85°C for 20 minutes with continuous agitation.

    • Causality: An 85°C incubation provides sufficient thermal energy to drive VOCs into the headspace without causing thermal degradation of the API intermediate[6].

  • GC-MS Conditions:

    • Injection: 1 mL headspace volume, split ratio 10:1.

    • Column: DB-624 (60 m × 0.32 mm, 1.8 µm)[5][7].

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV, SIM mode targeting specific solvent quantitation ions (e.g., m/z 31 for ethanol, m/z 43 for acetone)[3].

Protocol 2: Direct Injection GC-MS for Semi-Volatile Precursors

Objective: Quantify unreacted 1-propylpiperazine and related semi-volatile synthesis byproducts.

  • Sample Preparation: Dissolve 50 mg of the sample in 1.0 mL of LC-MS grade Methanol. Add 5 µg/mL of Pyridine-d5 as an internal standard.

  • Inlet Configuration: Install a highly deactivated, single-taper glass wool liner[5].

    • Causality: The deactivated glass wool provides a massive surface area for rapid sample vaporization while actively preventing the basic piperazine amines from binding to active silanol sites, thereby preventing peak tailing.

  • GC-MS Conditions:

    • Injection: 1 µL, pulsed split injection (30 psi for 0.5 min).

    • Causality: The pressure pulse rapidly sweeps the analytes onto the column, minimizing their residence time in the hot inlet and significantly reducing the thermal breakdown of the matrix[9].

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm)[8].

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Full scan mode (m/z 40-400) for unknown impurity profiling, extracting specific ions post-run for quantitation[8].

Analytical Decision Workflow

GCMS_Workflow Start Analyze Volatile Impurities in 2-(4-Propylpiperazin-1-yl)ethanol Assess Assess Impurity Boiling Point & Matrix Interference Start->Assess Volatile Highly Volatile (BP < 120°C) e.g., Residual Solvents Assess->Volatile Low BP SemiVolatile Semi-Volatile (BP > 120°C) e.g., Unreacted Precursors Assess->SemiVolatile High BP HS_GCMS Static Headspace GC-MS (Prevents Matrix Fouling) Volatile->HS_GCMS DI_GCMS Direct Injection GC-MS (Requires Deactivated Liner) SemiVolatile->DI_GCMS DataAnalysis MS Data Processing (SIM for Quantitation, Scan for Profiling) HS_GCMS->DataAnalysis DI_GCMS->DataAnalysis

Decision workflow for GC-MS methodology based on impurity volatility and matrix effects.

Conclusion

For routine quality control and residual solvent verification of 2-(4-Propylpiperazin-1-yl)ethanol, Static Headspace GC-MS is the undisputed gold standard. It offers superior column protection and seamless compliance with ICH Q3C guidelines. However, for comprehensive impurity profiling that must account for semi-volatile synthesis byproducts, Direct Injection GC-MS remains indispensable—provided that rigorous inlet deactivation and pulsed injection techniques are employed to manage the highly interactive piperazine matrix.

References

1.[2-(4-Propylpiperazin-1-yl)ethanol (CAS No. 3221-17-8): A Comprehensive Overview], chem960.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZdz4NDjZEofC_Gv-D8560rt5tyegCHoljsDuD5OKBFEGX1ZCR0yta0jxUB-NK9Lg_TNiDZCY7XiycFHVZDY8kekmTRVhW6tsel8kgKM1l1YD8yFvO_CZp6g3j6vXbJmzpS7suQ==] 2.[Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method], chromatographyonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoRvdmBNUmHi_wvxyfw1viBg1GLZEvkZVB1_wSBWMUZ0Jk9Qz741NGx3Dly3fDHPpxJ2OCAvK7EeztT4wwx1_CRldcEwzxIutoIl_LtvIuy8VPr4g0fFutByYd10kZkk_tp2ikyhkWWh79daPl_5T1Ka4XARAmJfgGjIfODUgYh6Cy7hJFxWpu85uxYF7gN_7Hq2T4-QpoUMMRt_AutP08lhMyqy8MqQrUCxSxo-xoUu90MgGy9x-L4k5bt35QBc1UdQ--Viyoh0PE] 3. [Headspace GC-MS Analysis Services | VOC Detection & Residual Solvent Testing], alfa-chemistry.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOAs_NQlFIp0M9KZcIe0w1F3K2Hi7GoS1iauvP3am5E28W84vruW83U3BjDppaEgGOyrO34JAr_zYwhIP-u26VPgXKj0FzvdgLrR7TxUJrBR72hIjh_Gw45nZzLvVuU-FrBZFfJaApLQMIaPUbrPJX6G8imWBh0pwRUwm4v90OlW_M4KWwdznyXsdGVcvdHRvk0uSipFekF3Su5r0JHyS] 4.[Better precision, sensitivity, and higher sample throughput for the analysis of residual solvents in pharmaceuticals], agilent.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLc9kgC9FlpluTxVU9qrldDbsGF4j0VAkxLtm7xSyJH7fRg_fFFO6DCrC7RnRbjXqr9344kaz9wBCuTekEuBVpY36W-xW0Akce2qR2vENijgM7omkD1GbLbMLrHeUcvXTgcKqFgJ7VbAWJ-0BB1GZlC6uH3UsmyYdSVQr5oFOb] 5.[GCMS Method Development Service for Residual Solvent and Volatile Impurity Profiling], resolvemass.ca,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFShQGK-H17DifgdI67cW5xHydpeIGtVdQ_Q-FZQ-Bolcd4Hrq-nPmVc4htnTEwBowfCAnbxy1xK0424MovzrPagBz3onPgYcy9LHjmURerYvdS4JTRzlmwikuCJfed5R2QmW8jytGjiy9cogAAvbk7vS0=] 6.[A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules], uliege.be,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt5vKNyIpmQEYiLc_GqYe_DdZJuPZsCzhuQXNqnV-33XRRhhr547epv-D2FZsIhWLhad-0bwhFA7Uwp9OdveAxLZqkPg2nZ8-bXLS4hgdJrJ6WLyFsdULVRzff5PqQbXBuJtgjdeFoQJv8HGi57XfkPiA60W6cJVoceQOLIf6XwKyrqJLwIN4mbHw82ocTwHCcqTV-6rWYAo3I1gETCZr2potEpt-4] 7.[A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives], benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAHT0wNdeYiTRDuDmgE6uUNxA6GBXCldd1cycvti1hhMx9wzsilke-NYfXWTh3lkDqMvtYbM7kdkY2jUSdkhvLw1QDaIuxujy1OayYF_sre_0rL4RZ94ilMSnoFdOJrUCivH8oR-BpdpJjqqjhfog_CMc_1Pq6Km3Z82thJFcaSeGwXrTdobA_yRwRENDZmQdibnXNCPrgCBxCIoHVmI7UTkp22Pc_imsXSZqk6ohKbwer4vs=] 8.[Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods], benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3pWQJnuTpp3XeR_Q00TXb0Bu9olMZqc0LzUgZZ2qkGxXWNgYdPb_YCjygPzRkVs_D06xHnFy1HlQyW9a7F18ew748N0JPAbEq8FHiIE4Xy6EL-iIRTSNffEew42HXpLDvgIO1KzR6ZtOTuBISGzgyUQiU0SgyV9qYu0pPhLtDuOLZqseLU9O2tilQGKzmi-Q_47MzT6GiryM3piQB4s9kNrpcQ4IcxtXDsdL5-vqO6cYP9pMBeqLhXGdCzmYxjJ] 9. [Evaluating Impurities in Drugs (Part III of III)], pharmtech.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkmW1b-tq3nmg8ho-mNtZnFAG8tFIxrI_QmRCZgxxGg_pv9lMaIfN0-H6MZVwuFGsJBmukKUBtjvUI4nLqsd3esauKGL2Lf6bAE31EQwz4Oju6b729zQml8Vjge4G6XVVx-EpLMxLkw1QrZcvt_8TeOSOS1TYCKAPia2Xlu_Iw3foH] 10. [GC AND GC/MS - Interchim], interchim.fr,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECwUpbjZ_YOetSzrkXQo1k4xhKy7XDgNNlHmOWmXF-HhupXYj-XTkGH1aGiQ07zCd7yeAJxvI0VI-XVw7fXbLt9itfHBNTUebarc1iT79Fs-bSnF0DQ16VJp_vuivDvRpJMdMDlI2naPVuyO9LgWpBM-q_qPCrspyq]

Sources

Comparing reactivity of 2-(4-Propylpiperazin-1-yl)ethanol vs methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct piperazine derivative is a critical decision that dictates the synthetic trajectory, pharmacokinetic profile, and formulation strategy of a lead compound.

This guide provides an in-depth, objective comparison of two highly utilized building blocks: 1-Methylpiperazine and 2-(4-Propylpiperazin-1-yl)ethanol . While both share a core piperazine ring known for enhancing aqueous solubility and oral bioavailability, their divergent functional groups fundamentally alter their chemoselectivity, nucleophilicity, and application in organic synthesis.

Mechanistic Reactivity Profiling: N-Nucleophilicity vs. O-Nucleophilicity

The fundamental difference between these two compounds lies in their active nucleophilic sites, which is dictated by steric hindrance and the pKa of their respective functional groups.

1-Methylpiperazine (N-Nucleophile): 1-Methylpiperazine features one tertiary amine and one highly reactive secondary amine (N4)[1]. The secondary amine has a pKa of approximately 9.0, making it a robust, unhindered nucleophile. It readily undergoes N-alkylation, N-acylation, and bimolecular nucleophilic substitution (S_N2) or aromatic nucleophilic substitution (S_NAr)[2]. The tertiary amine (pKa ~4.5) is significantly less basic and non-nucleophilic under standard conditions, ensuring regioselective reactions at the N4 position[1].

2-(4-Propylpiperazin-1-yl)ethanol (O-Nucleophile): In contrast, 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8)[3] contains no secondary amines. Both nitrogen atoms in the piperazine ring are fully substituted (tertiary), sterically shielded by a propyl group and a hydroxyethyl group. Consequently, the primary nucleophilic site shifts entirely to the primary alcohol (-OH). This compound undergoes O-alkylation (etherification) and O-acylation (esterification). The tertiary amines act as internal proton acceptors (pKa ~7.5–8.0), which can self-catalyze certain reactions but also render the molecule susceptible to unwanted N-quaternization if highly reactive electrophiles are used in excess.

Reactivity cluster_0 1-Methylpiperazine cluster_1 2-(4-Propylpiperazin-1-yl)ethanol MP 1-Methylpiperazine (Secondary Amine) N_Alk N-Alkylation (SN2) MP->N_Alk Alkyl Halides N_Acy N-Acylation (Amide) MP->N_Acy Acyl Chlorides PPE 2-(4-Propylpiperazin-1-yl)ethanol (Primary Alcohol) O_Alk O-Alkylation (Ether) PPE->O_Alk Base + Electrophile O_Acy O-Acylation (Ester) PPE->O_Acy Acyl Chlorides

Figure 1: Divergent reactivity pathways of 1-methylpiperazine vs 2-(4-propylpiperazin-1-yl)ethanol.

Quantitative Performance & Physicochemical Data

To objectively compare these alternatives, we must evaluate their physicochemical properties, which directly impact reaction conditions and downstream purification.

Property1-Methylpiperazine2-(4-Propylpiperazin-1-yl)ethanol
CAS Number 109-01-3[1]3221-17-8[3]
Primary Nucleophile Secondary Amine (N4)Primary Alcohol (-OH)
Basic Sites 1 Secondary, 1 Tertiary Amine2 Tertiary Amines
Dominant Reactivity N-Alkylation, N-Acylation, S_NArO-Acylation, O-Alkylation
Steric Hindrance Low (at N4)Low (at Oxygen), High (at Nitrogens)
Aqueous Solubility Miscible[1]Highly Soluble (Amphiphilic)
Primary Application Pharmacophore core, pKa tuningProdrug linkers, PEGylation, Buffers

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the chemical logic inherently includes physical or analytical checkpoints (e.g., phase partitioning, colorimetric shifts) that confirm the success of the reaction at each step without relying solely on final-stage NMR.

Protocol A: Regioselective N-Alkylation of 1-Methylpiperazine

Objective: Synthesize an N-alkyl-N'-methylpiperazine derivative using an alkyl halide.

  • Reagent Preparation: Dissolve 1.0 equivalent of the target alkyl bromide in anhydrous Dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent to prevent the solvolysis of the electrophile, which would occur in protic solvents like methanol.

  • Amine Addition: Add 1.2 equivalents of 1-methylpiperazine and 1.5 equivalents of Triethylamine (TEA) at 0°C. Causality: TEA acts as an acid scavenger. As the reaction produces HBr, TEA preferentially forms the hydrobromide salt, preventing 1-methylpiperazine from protonating and losing its nucleophilicity[1].

  • Reaction Execution: Stir at room temperature for 4 hours. Validation Checkpoint: The precipitation of TEA·HBr salts visually confirms that the substitution reaction is proceeding.

  • Acid-Base Extraction (Self-Validation):

    • Extract the DCM layer with 1M HCl (pH 2). The product and unreacted amines move to the aqueous layer, leaving non-basic organic impurities in the DCM.

    • Basify the aqueous layer to pH 10 using NaOH, then extract with fresh DCM. Causality: Only the free-based piperazine product partitions back into the organic phase, self-validating the basic nature of the synthesized compound.

  • Analytical Confirmation: Evaporate the solvent and analyze via LC-MS to confirm the [M+H]+ peak and ensure no over-alkylation (quaternization) occurred.

Protocol B: O-Acylation of 2-(4-Propylpiperazin-1-yl)ethanol

Objective: Synthesize an ester derivative via the primary hydroxyl group.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(4-Propylpiperazin-1-yl)ethanol in anhydrous DCM under inert N2 atmosphere.

  • Catalyst & Base Addition: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is specifically chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile. DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.

  • Electrophile Addition: Dropwise addition of 1.1 equivalents of the acyl chloride at 0°C. Validation Checkpoint: An immediate exothermic response and slight yellowing of the solution validate the formation of the acylpyridinium intermediate.

  • pH-Controlled Workup (Self-Validation): Quench with saturated aqueous NaHCO3 (pH ~8.5). Causality: Because the product contains two tertiary amines, it will remain in the organic phase only if the aqueous phase is sufficiently basic. If the pH drops below 7, the product will protonate and partition into the aqueous layer, ruining the yield. This strict pH boundary validates the successful isolation of the amphiphilic ester.

  • Analytical Confirmation: Confirm complete consumption of the starting material via TLC (ninhydrin stain will show no primary/secondary amines, but iodine will highlight the tertiary amine product).

Workflow Prep 1. Reagent Prep Dry solvents, inert atmosphere React 2. Reaction Execution Controlled addition, temp regulation Prep->React Workup 3. Workup & Extraction pH-controlled phase separation React->Workup Validate 4. LC-MS / TLC Validation Purity check, structural confirmation Workup->Validate

Figure 2: Self-validating experimental workflow for parallel synthesis and LC-MS verification.

Strategic Applications in Drug Development

Choosing between these two piperazine derivatives depends entirely on the structural goals of the drug development program:

  • Select 1-Methylpiperazine when: You need to terminate a growing molecular chain with a basic, solubilizing group. It is heavily used in kinase inhibitors (e.g., Imatinib) and antipsychotics to tune the overall pKa of the molecule, ensuring optimal solubility in the acidic environment of the stomach for oral absorption[1].

  • Select 2-(4-Propylpiperazin-1-yl)ethanol when: You require a bifunctional linker. The primary alcohol serves as an excellent attachment point for prodrug strategies (e.g., forming ester bonds that cleave in vivo) or for conjugating fluorophores and PEG chains, all while retaining the solubilizing and buffering capacity of the tertiary piperazine core[3].

References

1.1 - ChemicalBook. 2.3 - Chiralen. 3. 2 - ACS Publications.

Sources

Safety Operating Guide

2-(4-Propylpiperazin-1-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Propylpiperazin-1-yl)ethanol: Comprehensive Safety, Handling, and Disposal Protocol

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive guide for researchers and drug development professionals working with 2-(4-Propylpiperazin-1-yl)ethanol. This piperazine derivative is a valuable building block in pharmaceutical synthesis, but its distinct physicochemical properties—specifically its basicity and environmental mobility—demand rigorous operational and disposal protocols to ensure laboratory safety and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

Understanding the causality behind our handling procedures:

2-(4-Propylpiperazin-1-yl)ethanol (C9H20N2O) contains both a tertiary amine and a secondary amine-like piperazine ring, granting it moderate-to-strong basicity in aqueous solutions. Because of its hydrophilic nature (Log Pow < 0), it is highly mobile in aquatic environments[1]. Discharging this compound into the sink violates the fundamental environmental protection principle that "dilution is not the solution"[2].

Furthermore, mixing this basic amine directly with uncharacterized acidic waste streams without controlled neutralization can trigger rapid, dangerous exothermic reactions. It must be segregated carefully and processed by a licensed facility[2].

Quantitative Data for Waste Management

To ensure compliance and safety, all key quantitative parameters regarding the handling and accumulation of this compound are summarized below for easy comparison.

ParameterValue / LimitOperational Implication
pH (Aqueous) ~9.0 - 11.0Requires neutralization or segregation from strong acids to prevent exothermic reactions.
Log Pow < 0 (Hydrophilic)High environmental mobility; strict prohibition against drain/aquatic release[1].
Accumulation Time (LQG) ≤ 90 daysLarge Quantity Generators must ship waste off-site within 90 days[3].
Accumulation Time (SQG) ≤ 180 daysSmall Quantity Generators must ship waste off-site within 180 days[3].
Max Accumulation (SQG) 6,000 kgExceeding this on-site limit automatically triggers LQG regulatory status[3].

Operational Workflow: Routine Handling and Waste Collection

Every protocol described below is designed as a self-validating system to ensure continuous safety.

  • Preparation & PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Causality: Amine derivatives can cause skin and eye irritation; physical barriers prevent direct contact dermatitis.

  • Fume Hood Operation: Perform all transfers and reactions involving 2-(4-Propylpiperazin-1-yl)ethanol inside a certified chemical fume hood.

    • Causality: Prevents the inhalation of aerosolized droplets or vapors during liquid transfer.

  • Primary Segregation: Determine the solvent matrix of your waste.

    • Validation Check: Is the compound dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethanol, water)? Segregate accordingly.

  • Collection: Pour the waste into a designated, chemically compatible container (HDPE or glass). Leave at least 20% headspace.

    • Causality: Headspace allows for vapor expansion, preventing container rupture due to pressure buildup[2].

  • Labeling: Immediately affix a hazardous waste label detailing the exact composition (e.g., "2-(4-Propylpiperazin-1-yl)ethanol, 10% in Methanol"). Do not use structural formulas or abbreviations[2].

Waste Segregation & Neutralization Protocol

Proper segregation is critical for compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[4].

WasteWorkflow Start Waste Generation: 2-(4-Propylpiperazin-1-yl)ethanol CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No (Organic) Aqueous Aqueous Waste Stream (Check pH) CheckHalogen->Aqueous No (Aqueous) Incineration Licensed EPA Incineration Facility Halogenated->Incineration NonHalogenated->Incineration Neutralize Neutralize to pH 6-8 (If Highly Basic) Aqueous->Neutralize Neutralize->NonHalogenated Combine if permitted

Workflow for the segregation and disposal of 2-(4-Propylpiperazin-1-yl)ethanol waste.

Step-by-Step Neutralization for Aqueous Waste: If your experimental protocol generates an aqueous waste stream containing high concentrations of 2-(4-Propylpiperazin-1-yl)ethanol, it may be classified as characteristic hazardous waste due to corrosivity[5].

  • Setup: Place the aqueous waste beaker in a secondary containment tray inside the fume hood.

  • Titration: Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring continuously.

    • Causality: Dropwise addition prevents localized boiling and hazardous splashing from the exothermic acid-base neutralization.

  • Validation: Test the pH using universal indicator paper or a calibrated pH meter. Continue until the pH stabilizes between 6.0 and 8.0.

  • Disposal: Once neutralized, transfer the solution to the "Aqueous Non-Halogenated Waste" container for eventual off-site incineration.

Emergency Spill Protocol

In the event of an accidental release, immediate and systematic action is required to protect personnel and the environment.

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Warn personnel in the immediate vicinity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[1].

    • Causality: Inert absorbents prevent the basic amine from reacting, whereas acidic absorbents might cause an uncontrolled exothermic reaction.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill area with water and a mild detergent. Collect the resulting rinsate as hazardous waste, as it will contain trace amounts of the chemical[5].

  • Reporting: Document the spill volume and report it to your Environmental Health and Safety (EHS) officer, ensuring compliance with EPA generator recordkeeping regulations[6].

Regulatory Compliance & Logistics

Under, chemical waste generators must accurately determine their generator category (Very Small, Small, or Large Quantity Generator) and adhere to strict accumulation limits[6]. 2-(4-Propylpiperazin-1-yl)ethanol waste must be managed in closed containers, kept in secondary containment, and never stored on the floor[2]. Final disposal must be executed by a licensed hazardous waste transporter and processed at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) via high-temperature incineration[7].

References

  • FACT SHEET: Hazardous Waste Disposal Source: Tulane University Office of Environmental Health & Safety URL:[Link]

  • Categories of Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

Sources

Personal protective equipment for handling 2-(4-Propylpiperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

To safely handle 2-(4-Propylpiperazin-1-yl)ethanol (CAS: 3221-17-8), laboratory personnel must move beyond generic safety guidelines and understand the specific physicochemical mechanisms that make this compound hazardous. As a piperazine derivative featuring both a propyl chain and an ethanol moiety, this chemical presents unique permeation and irritation risks[1].

This guide provides a comprehensive, self-validating operational framework designed for researchers and drug development professionals. It bridges the gap between basic Safety Data Sheet (SDS) compliance and field-proven laboratory safety.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand the causality behind the chemical's hazards. Piperazine derivatives are inherently alkaline organic amines[2].

When 2-(4-Propylpiperazin-1-yl)ethanol contacts human skin or ocular tissue, the secondary and tertiary amines undergo rapid alkaline hydrolysis with the lipid bilayers of cell membranes. This saponification process destroys the lipid barrier, allowing the molecule's ethanol group—which acts as a hydrophilic permeation enhancer—to drive the compound deeper into the dermis. This results in severe irritation or chemical burns (H314/H315) and irreversible protein denaturation in the cornea (H318/H319)[3][4]. Furthermore, the vapor pressure of the free base form can cause acute respiratory sensitization (H335)[5].

Quantitative Hazard Profile

Table 1: Physicochemical properties and GHS hazard classifications driving PPE selection.

Property / Hazard CodeValue / ClassificationMechanistic Rationale
CAS Number 3221-17-8Unique identifier for the propyl-substituted piperazine ethanol[1].
Skin Irritation Category 2 (H315) / Cat 1B (H314)Alkaline amines strip lipid bilayers via rapid saponification[3][4].
Eye Damage Category 1 or 2A (H318/H319)High pH causes rapid protein denaturation and corneal opacity[3][5].
Respiratory Toxicity Category 3 (H335)Vapor/aerosol inhalation acutely irritates mucosal membranes[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated piperazine derivatives. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: Advanced PPE Requirements for 2-(4-Propylpiperazin-1-yl)ethanol.

PPE CategoryRequired SpecificationCausality & Operational Justification
Hand Protection Heavy-duty Nitrile or Butyl Rubber (≥ 0.4 mm thickness)Aliphatic amines rapidly permeate and degrade standard latex. Nitrile provides superior chemical resistance and prevents dermal absorption[3].
Eye/Face Protection Non-vented splash goggles + Full polycarbonate face shieldPrevents micro-droplet ocular penetration during liquid transfer. Capillary action can pull liquids around standard safety glasses[3][5].
Body Protection Tyvek® suit or chemically resistant, non-porous lab coatCotton lab coats absorb the chemical and hold it against the skin, exacerbating burns. Non-porous materials repel alkaline splashes.
Respiratory NIOSH-approved half-mask respirator with ABEK (Amine) cartridgesNeutralizes alkaline organic vapors during open-bench transfers or in the event of a localized fume hood failure[5].

Operational Workflow: Safe Handling & Transfer Protocol

Every procedure involving 2-(4-Propylpiperazin-1-yl)ethanol must be a self-validating system . This means the operator must prove the safety control is functioning before proceeding to the next step.

Step 1: Environmental Isolation and Verification

  • Action: Conduct all handling inside a certified Class II Type B2 chemical fume hood.

  • Causality: Prevents the accumulation of respiratory-sensitizing amine vapors in the operator's breathing zone[5].

  • Validation Check: Observe the digital airflow monitor. Do not open the chemical container unless the face velocity reads a stable 100–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it must pull inward aggressively.

Step 2: PPE Integrity Testing

  • Action: Don the PPE matrix specified in Table 2.

  • Causality: Ensures a physical barrier against liquid and vapor phases.

  • Validation Check: Perform a positive/negative pressure seal check on the respirator. Inflate the nitrile gloves manually to check for micro-punctures before wearing them.

Step 3: Closed-System Liquid Transfer

  • Action: Use a Schlenk line or a gas-tight glass syringe with a stainless steel needle to transfer the liquid. Avoid pouring directly from the bottle.

  • Causality: Pouring generates aerosols and micro-splashes. A closed system maintains an inert atmosphere, preventing the amine from reacting with atmospheric CO2 to form carbamate salts.

  • Validation Check: After drawing the liquid into the syringe, wipe the needle tip with a dry Kimwipe. If no liquid droplets form on the needle tip during transit, the closed-system transfer is validated.

Spill Management & Decontamination Plan

In the event of a spill, standard water-based cleanup will spread the chemical and increase its dermal absorption potential. The following workflow utilizes chemical neutralization.

SpillManagement A 1. Spill Detected 2-(4-Propylpiperazin-1-yl)ethanol B 2. Assess & Evacuate Isolate area if volume > 100 mL A->B C 3. Don Maximum PPE Respirator, Nitrile, Tyvek Suit B->C D 4. Containment Deploy Inert Absorbent (Sand) C->D E 5. Neutralization Apply 5% Acetic Acid Wash D->E F 6. Waste Disposal Seal in HazMat Container E->F

Workflow for 2-(4-Propylpiperazin-1-yl)ethanol spill containment and neutralization.

Step-by-Step Spill Response Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Maximize fume hood exhaust[5].

    • Validation Check: Ensure the laboratory pressure monitor indicates negative pressure relative to the hallway.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do NOT use sawdust, as organic amines can react exothermically with organic absorbents[5].

  • Neutralization: Because the compound is an alkaline piperazine derivative, neutralize the residue with a dilute, weak acid. Spray the contained spill area with 5% acetic acid.

    • Causality: The weak acid converts the volatile free base amine into a non-volatile, water-soluble acetate salt, eliminating the inhalation hazard.

    • Validation Check: Test the spill surface with pH paper. The neutralization is complete when the surface pH reads between 6.0 and 7.0.

  • Collection: Use non-sparking plastic scoops to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Logistics

Improper disposal of piperazine derivatives can lead to severe environmental toxicity and regulatory fines.

  • Segregation: Never mix 2-(4-Propylpiperazin-1-yl)ethanol waste with strong oxidizing agents, acid chlorides, or halogens, as this can trigger violent exothermic reactions[4].

  • Labeling: Label the waste container explicitly as: "Hazardous Waste: Corrosive/Toxic Organic Amine (Contains 2-(4-Propylpiperazin-1-yl)ethanol). pH > 9."

  • Disposal Route: Route exclusively through a certified commercial chemical waste disposal facility for high-temperature incineration. Do not discharge into local municipal wastewater systems[5].

References

  • 2-(4-Propylpiperazin-1-yl)
  • 1-(2-Hydroxyethyl)
  • SAFETY DATA SHEET - Piperazine Dihydriodide Source: TCI Chemicals URL
  • SAFETY DATA SHEET - Piperazine, anhydrous Source: Fisher Scientific URL
  • Source: AK Scientific, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.